2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine
Description
Properties
IUPAC Name |
2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O/c1-16-7-4-2-6(3-5-7)8-13-9(11)15-10(12)14-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYIXJKYQUJKQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451809 | |
| Record name | 2,4-dichloro-6-(4-methoxyphenyl)[1,3,5]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90723-86-7 | |
| Record name | 2,4-dichloro-6-(4-methoxyphenyl)[1,3,5]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine, a key intermediate in the synthesis of various functional molecules. This document consolidates available data on its identity, physicochemical characteristics, spectral properties, and reactivity. Detailed experimental protocols for its synthesis are provided, alongside a discussion of its potential applications, particularly in the development of UV absorbers and as a scaffold for pharmacologically active compounds. Furthermore, this guide explores the inhibitory potential of its derivatives on key biological signaling pathways, namely VEGFR-2 and FGFR-1, which are critical in angiogenesis and cancer progression.
Chemical Identity and Physical Properties
This compound is a halogenated heterocyclic compound.[1] Its core structure consists of a 1,3,5-triazine ring substituted with two chlorine atoms and a 4-methoxyphenyl group.[1] The presence of the electron-withdrawing triazine ring and the reactive chlorine atoms makes it a versatile building block in organic synthesis.[2]
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][3][4] |
| CAS Number | 90723-86-7 | [1][2][3][5] |
| Molecular Formula | C₁₀H₇Cl₂N₃O | [1][5] |
| Molecular Weight | 256.09 g/mol | [1][5] |
| Appearance | Off-white powder/crystal | [6][7] |
| Melting Point | 132-136 °C | [8] |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)Cl | [1][3][4] |
| InChI Key | JOYIXJKYQUJKQO-UHFFFAOYSA-N | [1][2][3][4] |
Spectral Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
Table 2: Spectral Data
| Technique | Data | Source(s) |
| ¹H NMR | δ 3.85 (s, 3H), 7.10 (m, 2H), 7.90 (m, 2H) | [8] |
| ¹³C NMR | Data for related triazine structures suggest characteristic signals for the triazine ring carbons and the substituted phenyl ring. Specific data for the target compound is not readily available in the searched literature. | [6][9] |
| Infrared (IR) | IR spectra of triazine derivatives show characteristic in-plane ring deformation vibrations. A published spectrum for a related synthesis product shows peaks at 1250 and 3070 cm⁻¹. | [8] |
| Mass Spectrometry (MS) | The exact mass is 254.9966172 Da. The isotopic pattern would be characteristic for a molecule containing two chlorine atoms. | [3][4] |
Reactivity and Synthesis
The chemical reactivity of this compound is dominated by the two chlorine atoms, which are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions.[2] This reactivity allows for the sequential and controlled introduction of various functional groups.
Key Reactions:
-
Nucleophilic Substitution: The chlorine atoms can be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, to generate a diverse library of substituted triazines.[1][2]
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction provides an efficient method for the synthesis of the title compound from cyanuric chloride and 4-methoxyphenylboronic acid.[1][10]
-
Friedel-Crafts Alkylation: An alternative synthetic route involves the Lewis acid-catalyzed alkylation of anisole with cyanuric chloride.[10]
Experimental Protocols
Synthesis via Suzuki-Miyaura Coupling
This protocol is based on a patented method and offers high yields and purity.[10]
Materials:
-
p-methoxyphenylboronic acid
-
Cyanuric chloride
-
Potassium carbonate
-
Ethanol
-
Magnetic silica-supported palladium complex (catalyst)
-
Reaction flask
-
Magnetic stirrer
-
External magnet
Procedure:
-
To a reaction flask, add p-methoxyphenylboronic acid (e.g., 11 mmol), cyanuric chloride (e.g., 10 mmol), potassium carbonate (e.g., 20 mmol), ethanol (e.g., 25 mL), and the magnetic silica-supported palladium complex (e.g., 0.1 g).[10]
-
Stir the reaction mixture at a controlled temperature (e.g., 35 °C) for a specified time (e.g., 2.5 hours).[10]
-
Upon completion of the reaction, use an external magnetic field to separate and recover the catalyst.[10]
-
Recover the solvent from the product phase to obtain the crude product.[10]
-
Recrystallize the crude product from ethanol and dry to obtain pure this compound.[10] Yields of up to 96.0% and purities of up to 99.4% have been reported using variations of this method.[10]
Synthesis via Friedel-Crafts Reaction
This method utilizes a Lewis acid catalyst to facilitate the reaction between cyanuric chloride and anisole.
Materials:
-
Cyanuric chloride
-
Anisole
-
Aluminum chloride (AlCl₃)
-
Acetone (anhydrous)
-
50% Hydrochloric acid (HCl)
-
Stirrer
-
Ice bath
Procedure:
-
Prepare a stirred solution of cyanuric chloride (e.g., 0.108 mol) and anisole (e.g., 0.108 mol) in acetone (50 mL).[8]
-
Cool the mixture to 0–5 °C using an ice bath.
-
Add AlCl₃ (e.g., 0.108 mol) portion-wise to the cooled mixture over 2 hours.[8]
-
Continue stirring the mixture for an additional 15 hours at room temperature.[8]
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane/ethyl acetate (3:2) eluent.[8]
-
Once the reaction is complete, treat the mixture with 50% HCl.[8]
-
Filter the solid product, wash with water until neutral, and dry.
-
Crystallize the product from acetone. A yield of 55% has been reported for this method.[8]
Applications and Biological Relevance
This compound serves as a crucial intermediate in several fields:
-
UV Absorbers: It is a key precursor in the synthesis of Bemotrizinol, a broad-spectrum UV absorber used in sunscreens.[5][11]
-
Materials Science: The triazine core is utilized in the creation of advanced polymers and coatings.[1]
-
Medicinal Chemistry: Triazine derivatives have been explored for their potential as antimicrobial and anticancer agents.[1] The core structure is a versatile scaffold for developing compounds that can interact with various biological targets.[1][2]
Potential Biological Signaling Pathway Inhibition
While direct studies on the biological signaling pathways of this compound are limited, its derivatives have shown inhibitory activity against key receptor tyrosine kinases involved in cancer progression, namely Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1).[8]
VEGFR-2 Signaling Pathway
VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3][10] Inhibition of the VEGFR-2 signaling cascade is a well-established strategy in cancer therapy.[12]
Caption: Potential inhibition of the VEGFR-2 signaling pathway by triazine derivatives.
FGFR-1 Signaling Pathway
The FGFR-1 pathway is also crucial for cell proliferation, differentiation, and angiogenesis.[13] Aberrant activation of this pathway is implicated in various cancers.
Caption: Potential inhibition of the FGFR-1 signaling pathway by triazine derivatives.
Conclusion
This compound is a compound of significant interest due to its versatile reactivity and its role as a precursor to high-value chemicals. This guide has summarized its key chemical and physical properties, provided detailed synthetic protocols, and highlighted its applications. The potential for its derivatives to inhibit critical cancer-related signaling pathways underscores the importance of this chemical scaffold in ongoing drug discovery and development efforts. Further research into the specific biological activities of this compound and its analogues is warranted to fully exploit its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactome | Signaling by FGFR1 [reactome.org]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-Dichloro-6-(4-methoxyphenyl)(1,3,5)triazine | C10H7Cl2N3O | CID 11010569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 90723-86-7 [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. 2,4-Dichloro-6-(4-methoxyphenyl)-1, 3,5-triazine (Appolo-122) [sarex.com]
- 8. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. FGFR1 gene: MedlinePlus Genetics [medlineplus.gov]
- 12. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diverse Fgfr1 signaling pathways and endocytic trafficking regulate early mesoderm development - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potential Mechanism of Action of 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine is a synthetic heterocyclic compound belonging to the s-triazine class. While primarily utilized as a versatile intermediate in organic synthesis for the creation of a diverse range of derivatives, the 1,3,5-triazine core is a well-established scaffold in medicinal chemistry, with numerous analogues exhibiting significant biological activities.[1][2] This technical guide provides an in-depth overview of the plausible mechanisms of action of this compound, drawing upon the established biological activities of structurally related 1,3,5-triazine derivatives. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its analogues.
It is important to note that while the broader class of 1,3,5-triazines has been studied for various biological activities, specific experimental data on the direct biological effects of this compound is not extensively available in public databases.[3] The proposed mechanisms and experimental protocols are therefore based on the activities of closely related compounds.
Postulated Core Mechanisms of Action
The biological activity of 1,3,5-triazine derivatives is often attributed to their ability to interact with and modulate the function of key cellular enzymes and signaling pathways.[1][4] Based on extensive research into this class of compounds, the primary hypothesized mechanisms of action for this compound and its derivatives are centered around the inhibition of protein kinases involved in cancer progression.
Inhibition of Tyrosine Kinases
Several studies have highlighted the potential of 1,3,5-triazine derivatives to act as inhibitors of tyrosine kinases, which are critical regulators of cell growth, proliferation, differentiation, and survival.[1] Dysregulation of tyrosine kinase activity is a hallmark of many cancers.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. It is plausible that this compound, through derivatization of its reactive chlorine atoms, could yield compounds that bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.
Caption: Postulated inhibition of the VEGFR-2 signaling pathway by a derivative of this compound.
Inhibition of the PI3K/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is another crucial signaling cascade that is frequently hyperactivated in cancer, leading to uncontrolled cell growth and proliferation. The s-triazine scaffold has been identified as a promising template for the development of PI3K and mTOR inhibitors.[5] Derivatives of this compound could potentially be designed to target the ATP-binding pocket of PI3K and/or mTOR, leading to the suppression of this pro-survival pathway.
Caption: Plausible dual inhibition of the PI3K/mTOR signaling pathway by a derivative of this compound.
Quantitative Data from Structurally Related Compounds
| Compound Class | Target Cell Line/Enzyme | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Imamine-1,3,5-triazine derivative (4f) | MDA-MB-231 (Breast Cancer) | 6.25 | Imatinib | 35.50 |
| Imamine-1,3,5-triazine derivative (4k) | MDA-MB-231 (Breast Cancer) | 8.18 | Imatinib | 35.50 |
| Phenylamino-s-triazine derivative (3b) | MCF7 (Breast Cancer) | 6.19 | - | - |
| 2-(Thiophen-2-yl)-1,3,5-triazine derivative | A549 (Lung Cancer) | 0.20 | - | - |
| 2-(Thiophen-2-yl)-1,3,5-triazine derivative | PI3Kα | 0.007 | - | - |
| 2-(Thiophen-2-yl)-1,3,5-triazine derivative | mTOR | 0.048 | - | - |
Note: The data presented in this table is for structurally related but different compounds and should be used for illustrative purposes only.
Detailed Experimental Protocols
The following are detailed, generalized protocols for key experiments that would be essential for evaluating the anticancer activity and mechanism of action of this compound and its derivatives. These protocols are based on standard methodologies used for similar compounds.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound or its derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Protocol:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Conclusion
This compound represents a valuable starting point for the synthesis of novel bioactive molecules. Based on the extensive literature on 1,3,5-triazine derivatives, it is highly probable that analogues of this compound could exhibit anticancer properties through the inhibition of key signaling pathways such as those mediated by VEGFR-2 and PI3K/mTOR. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of such derivatives. Further investigation into the specific biological targets and structure-activity relationships of compounds derived from this compound is warranted to fully elucidate their therapeutic potential.
References
- 1. Buy this compound (EVT-344430) | 90723-86-7 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,4-Dichloro-6-(4-methoxyphenyl)(1,3,5)triazine | C10H7Cl2N3O | CID 11010569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 90723-86-7 | Benchchem [benchchem.com]
- 5. Antitumor Activity of s-Triazine Derivatives: A Systematic Review [mdpi.com]
Synthesis and Characterization of 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine, a versatile intermediate in the development of pharmaceuticals and functional materials. This document details established synthetic methodologies, including Friedel-Crafts and Suzuki coupling reactions, and provides a thorough summary of its physicochemical and spectroscopic properties.
Physicochemical Properties
This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value |
| CAS Number | 90723-86-7 |
| Molecular Formula | C₁₀H₇Cl₂N₃O |
| Molecular Weight | 256.09 g/mol |
| Melting Point | 132-136 °C (decomposes) |
| Appearance | Off-white powder |
| Purity (by HPLC) | ≥ 98% |
Synthesis Methodologies
The synthesis of this compound can be effectively achieved through two primary routes: a Friedel-Crafts reaction and a Suzuki coupling reaction. Both methods offer distinct advantages and are detailed below.
Friedel-Crafts Reaction
The Friedel-Crafts reaction provides a direct approach to synthesize the target compound by reacting cyanuric chloride with anisole in the presence of a Lewis acid catalyst, typically aluminum chloride.
Caption: Friedel-Crafts synthesis of the target compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyanuric chloride (1.0 eq) and anisole (1.0 eq) in acetone.
-
Catalyst Addition: Cool the solution to 0-5 °C using an ice bath. Add aluminum chloride (1.0 eq) portion-wise while maintaining the temperature.
-
Reaction Progression: Stir the reaction mixture at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 15 hours.
-
Workup: Quench the reaction by carefully adding 50% hydrochloric acid.
-
Isolation and Purification: Filter the resulting solid precipitate, wash thoroughly with water, and dry. Recrystallize the crude product from acetone to yield the pure compound.
Suzuki Coupling Reaction
The Suzuki coupling offers a highly selective and efficient alternative, utilizing a palladium catalyst to couple cyanuric chloride with p-methoxyphenylboronic acid.
Caption: Suzuki coupling synthesis of the target compound.
Experimental Protocol:
-
Reaction Setup: To a reaction flask, add cyanuric chloride (1.0 eq), p-methoxyphenylboronic acid (1.1-1.2 eq), a palladium catalyst (e.g., a magnetic silica-supported palladium complex), and a base such as potassium carbonate (2.0 eq) in ethanol.
-
Reaction: Stir the mixture at a controlled temperature (typically between 20-35 °C) for 1.5 to 4 hours.
-
Catalyst Removal: If using a magnetic catalyst, separate it from the reaction mixture using an external magnet.
-
Isolation and Purification: Remove the solvent under reduced pressure. Recrystallize the resulting crude product from ethanol and dry to obtain the pure compound.
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Caption: General workflow for compound characterization.
Spectroscopic Data
The spectroscopic data provides structural confirmation of the target compound.
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR | δ 7.90 (m, 2H), 7.10 (m, 2H), 3.85 (s, 3H) |
| ¹³C NMR (Predicted) | δ 171 (C-triazine), 163 (C-O), 131 (C-Ar), 128 (C-Ar), 114 (C-Ar), 55 (O-CH₃) |
| IR (cm⁻¹) | 3070 (Ar C-H), 1250 (C-O) |
| Mass Spectrometry | Expected M⁺ at m/z 255 and M+2 at m/z 257 due to ³⁵Cl and ³⁷Cl isotopes. |
Elemental Analysis
The elemental composition of the synthesized compound is confirmed by elemental analysis.
Table 3: Elemental Analysis
| Element | Calculated (%) | Found (%) |
| C | 46.90 | 46.87 |
| H | 2.76 | 2.81 |
| N | 16.41 | 16.49 |
This guide provides the essential information for the successful synthesis and thorough characterization of this compound, empowering researchers in their drug discovery and material science endeavors.
The Biological Activity of 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,5-triazine (s-triazine) scaffold is a cornerstone in medicinal chemistry, recognized for its structural versatility and broad spectrum of biological activities.[1] This technical guide focuses on a specific derivative, 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine, a key intermediate and a molecule of interest for its potential pharmacological applications. The compound is characterized by a triazine core with two reactive chlorine atoms, which serve as handles for further chemical modification, and a 4-methoxyphenyl group.[2] This document synthesizes the current understanding of its biological activities, mechanisms of action, and relevant experimental methodologies, drawing from available scientific literature. While specific quantitative data for this exact compound is limited in publicly accessible resources, this guide leverages data from closely related s-triazine derivatives to provide a comprehensive overview of the scaffold's potential in drug discovery.
Synthesis and Chemical Profile
This compound is an important intermediate in organic synthesis.[3] The two chlorine atoms on the electron-deficient triazine ring are excellent leaving groups, making the compound a versatile electrophilic building block for nucleophilic aromatic substitution (SNAr) reactions with amines, thiols, and alcohols.[2] This reactivity allows for the creation of diverse libraries of substituted triazine derivatives.
Several synthetic routes have been established, with the most common being the Friedel-Crafts reaction and the Suzuki coupling reaction.
-
Friedel-Crafts Alkylation : This method involves the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with anisole (methoxybenzene) using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4]
-
Suzuki Coupling Reaction : A more recent approach utilizes the coupling of cyanuric chloride with p-methoxyphenylboronic acid, often employing a palladium complex as a catalyst.[4] This method is noted for its high efficiency and product purity under mild conditions.[4]
Biological Activities
Research indicates that this compound and its derivatives possess significant biological potential, primarily in the areas of anticancer and antimicrobial activity.[2][5]
Anticancer Properties
The s-triazine scaffold is a prevalent feature in many compounds developed as anticancer agents.[1] Derivatives have been shown to inhibit a variety of enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as tyrosine kinases (VEGFR-2, FGFR-1), PI3K, and mTOR.[1][5][6]
For this compound specifically, one study highlighted its efficacy in a breast cancer model, where it resulted in significant tumor reduction in vivo at concentrations as low as 10 µM.[2] While detailed IC₅₀ values for this particular compound against a panel of cell lines are not widely published, the cytotoxic potential of the broader s-triazine class is well-documented.
Table 1: Representative Cytotoxic Activities of Various 1,3,5-Triazine Derivatives
| Compound Class | Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
|---|---|---|---|---|
| s-Triazine Derivative | UO-31 | Renal Cancer | 5.08 | [7] |
| Pyrazolyl-s-triazine | HCT-116 | Colon Cancer | 0.5 | [7] |
| 4-amino-6-(phenylamino)-1,3,5-triazine | HepG2 | Liver Cancer | 20.53 | [8] |
| Morpholino-s-triazine | HeLa | Cervical Cancer | 2.21 | [1] |
| Morpholino-s-triazine | HepG2 | Liver Cancer | 12.21 | [1] |
| Quinazoline-1,3,5-triazine Hybrid | EGFR Enzyme | - | 0.0368 |[8] |
Note: The data in this table are for various derivatives of 1,3,5-triazine and are presented to illustrate the general potential of the chemical class, not for this compound itself unless specified.
Antimicrobial Activity
The s-triazine core is also integral to compounds with antimicrobial properties.[9] this compound has been reported to exhibit significant antibacterial properties against various strains, including both Gram-positive and Gram-negative bacteria.[2] The proposed mechanism involves the inhibition of essential bacterial enzymes.[2] Furthermore, the broader class of triazine derivatives has been extensively investigated for antifungal activity.[1] However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values for the title compound, are not available in the reviewed literature.
Mechanism of Action
The biological effects of this compound are believed to stem from its interaction with specific molecular targets like enzymes and cellular receptors.[2] The two reactive chlorine atoms are critical for its electrophilicity, potentially enabling covalent interactions with key residues, such as lysine, in the active sites of kinases.[2]
For anticancer activity, s-triazine derivatives often function as kinase inhibitors. By competitively binding to the ATP-binding pockets of kinases such as VEGFR-2, PI3K, or mTOR, they can block downstream signaling cascades that are essential for tumor growth, angiogenesis, and cell survival.[2][5][6]
References
- 1. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 90723-86-7 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN112608284A - Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine - Google Patents [patents.google.com]
- 5. Buy this compound (EVT-344430) | 90723-86-7 [evitachem.com]
- 6. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Structural Analysis of 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine, a key intermediate in the synthesis of various functional molecules, including UV absorbers. This document collates available data on its chemical and physical properties, provides an overview of its synthesis, and details experimental protocols for its preparation. The guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science.
Introduction
This compound, a derivative of the 1,3,5-triazine family, is a versatile chemical intermediate.[1] Its structure, featuring a reactive dichlorotriazine core coupled with a methoxyphenyl group, makes it a valuable building block for the synthesis of more complex molecules. The triazine ring serves as a robust scaffold that can be functionalized to create compounds with a wide array of applications, notably in the development of pharmaceuticals and agrochemicals.[1] This guide focuses on the structural and synthetic aspects of this compound.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇Cl₂N₃O | [3][4] |
| Molecular Weight | 256.09 g/mol | [3][4] |
| CAS Number | 90723-86-7 | [3][4] |
| Appearance | Off-white Powder | [2] |
| Purity (by HPLC) | ≥ 98% | [2] |
| Moisture (Karl Fischer) | ≤ 0.5% | [2] |
| Melting Point | 84-85 °C | [5] |
Note: Detailed experimental spectroscopic and crystallographic data for this compound are not widely available. The characterization of this compound often relies on its conversion to subsequent, more complex molecules.
Synthesis of this compound
Several synthetic routes to this compound have been reported, offering flexibility in starting materials and reaction conditions. The most common methods include Suzuki coupling, Grignard reaction, and Friedel-Crafts alkylation.
Suzuki Coupling Reaction
A modern and efficient method for the synthesis of this compound is the Suzuki coupling reaction. This approach involves the palladium-catalyzed cross-coupling of p-methoxyphenylboronic acid with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[6] This method is often favored due to its mild reaction conditions and high yields.
Grignard Reaction
The Grignard reaction provides an alternative route, utilizing a Grignard reagent prepared from an aryl halide. This method involves the reaction of 4-methoxyphenylmagnesium bromide with cyanuric chloride.
Friedel-Crafts Alkylation
Another classical method is the Friedel-Crafts alkylation. This reaction involves the direct alkylation of anisole with cyanuric chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound based on reported methods.
Protocol for Suzuki Coupling Reaction
This protocol is adapted from a patented method utilizing a magnetic palladium catalyst.[6]
Materials:
-
p-Methoxyphenylboronic acid
-
Cyanuric chloride
-
Potassium carbonate
-
Ethanol
-
Magnetic silica supported palladium complex
Procedure:
-
To a reaction flask, add p-methoxyphenylboronic acid (e.g., 11 mmol), cyanuric chloride (e.g., 10 mmol), potassium carbonate (e.g., 20 mmol), and ethanol (e.g., 25 mL).
-
Add the magnetic silica supported palladium complex (e.g., 0.1 g).
-
Stir the reaction mixture at a controlled temperature (e.g., 30-45 °C) for a specified time (e.g., 1-2.5 hours).
-
Upon completion of the reaction, separate the catalyst from the reaction mixture using an external magnet.
-
Recover the solvent from the product phase, for instance, by rotary evaporation, to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol.
-
Dry the purified product to obtain this compound.
Protocol for Grignard Reaction
This protocol is a generalized procedure based on typical Grignard reactions with triazines.
Materials:
-
4-Bromoanisole
-
Magnesium turnings
-
Dry tetrahydrofuran (THF)
-
Cyanuric chloride
-
Iodine (crystal)
-
Aqueous hydrochloric acid (e.g., 1 M)
Procedure:
-
Grignard Reagent Preparation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine.
-
Add a solution of 4-bromoanisole in dry THF to the dropping funnel.
-
Add a small amount of the 4-bromoanisole solution to the magnesium turnings to initiate the reaction.
-
Once the reaction has started, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture until the magnesium is consumed.
-
-
Coupling Reaction:
-
In a separate flask, prepare a solution of cyanuric chloride in dry THF and cool it to 0 °C.
-
Slowly add the prepared Grignard reagent to the cyanuric chloride solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly pouring the mixture into a beaker of ice-cold aqueous hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
-
Structural Elucidation
Applications
The primary application of this compound is as a key intermediate in the synthesis of UV absorbers, such as Bemotrizinol.[4] The two chlorine atoms can be sequentially substituted with other functional groups to build more complex molecules with desired properties. Its derivatives are also explored for their potential in medicinal chemistry and materials science.[1]
Conclusion
This compound is a valuable and versatile chemical intermediate with well-established synthetic routes. This guide provides a consolidated overview of its properties, synthesis, and handling, which will be of benefit to researchers and professionals in the chemical sciences. Further research to fully characterize its solid-state structure and spectroscopic properties would be a valuable addition to the scientific literature.
References
- 1. Buy this compound (EVT-344430) | 90723-86-7 [evitachem.com]
- 2. 2,4-Dichloro-6-(4-methoxyphenyl)-1, 3,5-triazine (Appolo-122) [sarex.com]
- 3. 2,4-Dichloro-6-(4-methoxyphenyl)(1,3,5)triazine | C10H7Cl2N3O | CID 11010569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 90723-86-7 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. CN112608284A - Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine - Google Patents [patents.google.com]
Reactivity of the Triazine Ring in 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the 1,3,5-triazine ring in 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine. The core of this compound, a six-membered heterocyclic ring with three nitrogen atoms, is rendered significantly electron-deficient, making the chlorine-substituted carbon atoms highly electrophilic. This intrinsic property dictates its primary reaction pathways, which are dominated by nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This document details the underlying mechanisms, provides experimental protocols for key transformations, and presents quantitative data to serve as a practical resource for synthetic, medicinal, and materials chemists.
Introduction
This compound, with CAS Registry Number 90723-86-7, is a highly functionalized heterocyclic compound. Its structure features a central 1,3,5-triazine ring substituted with two reactive chlorine atoms at the 2 and 4 positions and an electron-donating 4-methoxyphenyl group at the 6-position.[1] The chlorine atoms are excellent leaving groups, making the compound a versatile electrophilic building block for the systematic construction of more complex molecules.[1] This guide will explore the principal modes of reactivity, focusing on the sequential and controlled substitution of the chloro groups, which is fundamental to its application in organic synthesis, medicinal chemistry, and materials science.[2]
Core Reactivity of the 1,3,5-Triazine Ring
The reactivity of this compound is governed by the electron-deficient nature of the triazine ring. The three electronegative nitrogen atoms create a strong polarization of the ring's C-N bonds, resulting in highly electrophilic carbon centers. This makes the compound exceptionally susceptible to attack by a wide range of nucleophiles.
Nucleophilic Aromatic Substitution (SNAr)
The most prominent reaction pathway for this compound is the nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism.
Mechanism:
-
Nucleophilic Attack: A nucleophile (Nu:) attacks one of the electron-deficient carbon atoms bearing a chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step.[3]
-
Chloride Elimination: The aromaticity of the triazine ring is restored by the expulsion of a chloride ion (Cl⁻), a good leaving group.[3]
Caption: General Mechanism for Nucleophilic Aromatic Substitution (SNAr).
A key feature of dichlorotriazines is the ability to control the sequential substitution of the two chlorine atoms. The first substitution deactivates the ring towards subsequent attacks, meaning the second substitution requires more forcing conditions, typically a higher temperature. This differential reactivity allows for the synthesis of unsymmetrically substituted triazines.
Caption: Temperature-Controlled Sequential Nucleophilic Substitution.
Reactivity with Various Nucleophiles: The compound readily reacts with a wide array of N-, O-, and S-centered nucleophiles.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type | Typical Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-Nucleophile | Amines (e.g., morpholine) | 2-Amino-4-chloro-triazine derivative | Base (e.g., DIEA), DCM, Room Temp | High | [4] |
| O-Nucleophile | Alcohols/Phenols (e.g., Resorcinol) | 2-Alkoxy/Aryloxy-4-chloro-triazine | Lewis Acid (AlCl₃), Chlorobenzene, 40°C | ~72% | [5] |
| S-Nucleophile | Thiols (e.g., 3-methylbutane-2-thiol) | 2-Thioether-4-chloro-triazine | Base (e.g., DIEA), DCM, 0°C to RT | High |[6] |
Palladium-Catalyzed Cross-Coupling Reactions
While less common than nucleophilic substitution, the chlorine atoms on the triazine ring can participate in palladium-catalyzed cross-coupling reactions to form C-C bonds. The most notable example is the Suzuki-Miyaura coupling.
Suzuki-Miyaura Coupling: This reaction is particularly useful for the synthesis of the title compound itself from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and p-methoxyphenylboronic acid. The reaction demonstrates that a C-C bond can be formed at one of the triazine's electrophilic centers under palladium catalysis.
Caption: Synthesis via Suzuki-Miyaura Coupling.
Other cross-coupling reactions like Sonogashira, Heck, or Stille could theoretically be applied, but specific examples for this compound are not prevalent in the literature, suggesting that the high reactivity towards nucleophiles often makes SNAr the preferred pathway.
Experimental Protocols
The following sections provide detailed methodologies for key transformations involving this compound.
Caption: General Experimental Workflow for Nucleophilic Substitution.
Protocol: General Nucleophilic Substitution (Monosubstitution)
This protocol describes a general procedure for the reaction of this compound with a nucleophile to yield a monosubstituted product.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile).
-
Cooling: Cool the solution to the desired temperature, typically 0 °C for the first substitution to ensure selectivity, using an ice bath.
-
Reagent Addition: To the stirring solution, add the nucleophile (1.0-1.2 eq). Subsequently, add a non-nucleophilic base such as Diisopropylethylamine (DIEA) or potassium carbonate (1.0-1.5 eq) portion-wise or dropwise to neutralize the HCl generated.
-
Reaction: Stir the reaction mixture at the chosen temperature. For the first substitution, this may range from 30 minutes to several hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting dichlorotriazine is consumed.
-
Workup: Dilute the reaction mixture with the organic solvent used and wash with water or a mild aqueous solution (e.g., saturated NH₄Cl) to remove salts.
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure monosubstituted triazine derivative.
Protocol: Synthesis via Suzuki-Miyaura Coupling
This protocol is adapted from patent literature for the synthesis of the title compound.
-
Preparation: To a reaction flask, add p-methoxyphenylboronic acid (1.1-1.2 eq), cyanuric chloride (1.0 eq), potassium carbonate (2.0 eq), ethanol (as solvent), and a magnetic silica-supported palladium complex catalyst (e.g., 0.1 g per 10 mmol of cyanuric chloride).
-
Reaction: Stir the mixture at a controlled temperature, for instance, 30-35 °C, for 1.5 to 2.5 hours.
-
Catalyst Separation: After the reaction is complete, separate and recover the magnetic catalyst using an external magnetic field.
-
Isolation: Recover the solvent from the product phase by evaporation under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from ethanol and dry to obtain pure this compound.
Table 2: Quantitative Data for Suzuki-Miyaura Synthesis
| Pd Catalyst Support | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Iron Strontium Oxide Silica | 35 | 2.5 | 93.5 | 98.8 | [4] |
| Iron Copper Ferrite Silica | 30 | 1.5 | 84.0 | 98.7 | [4] |
| Iron Zinc Ferrite Silica | 35 | 2.0 | 68.5 | 98.8 | [4] |
| Iron-Nickel-Oxide Silica | 30 | 2.0 | 52.0 | 98.3 |[4] |
Physicochemical and Spectroscopic Data
Table 3: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 90723-86-7 | [2] |
| Molecular Formula | C₁₀H₇Cl₂N₃O | [2] |
| Molecular Weight | 256.09 g/mol | [2] |
| Appearance | White to off-white powder | [7] |
| Melting Point | 132-133 °C | [7] |
| ¹H NMR (600 MHz, CDCl₃) | δ 7.89 (d, J=8.9 Hz, 2H), 6.98 (d, J=8.9 Hz, 2H), 3.86 (s, 3H) | [1] |
| Purity (HPLC) | NLT 98% |[8] |
Applications in Synthesis
The primary application of this compound is as a key intermediate in the synthesis of more complex molecules. Its ability to undergo sequential, controlled substitutions makes it an ideal scaffold for building libraries of compounds in drug discovery or for creating functional materials. A significant industrial use is as an intermediate in the synthesis of Bemotrizinol (Tinosorb S), a broad-spectrum UV absorber used in sunscreens.[9] It is also a precursor for bis(resorcinyl) triazine derivatives, which are also effective UV light absorbers.[10]
Conclusion
This compound is a versatile and highly reactive synthetic building block. Its chemistry is dominated by the electrophilic nature of the triazine ring, which facilitates sequential nucleophilic aromatic substitution with a high degree of control, primarily through temperature manipulation. Furthermore, it can participate in C-C bond-forming reactions via palladium-catalyzed couplings. The reliable and predictable reactivity of this compound, supported by the detailed protocols and data presented in this guide, solidifies its role as a valuable intermediate for researchers in pharmaceuticals, materials science, and fine chemical synthesis.
References
- 1. This compound | 90723-86-7 | Benchchem [benchchem.com]
- 2. Buy this compound (EVT-344430) | 90723-86-7 [evitachem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (CAS 90723-86-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known applications of 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine, identified by the CAS number 90723-86-7. The document consolidates available data to support research and development activities involving this compound.
Chemical Structure and Identification
This compound is a heterocyclic organic compound featuring a triazine ring substituted with two chlorine atoms and a methoxyphenyl group.[1]
Chemical Structure:
References
The Influence of Substituents on the Electron Density of s-Triazine Rings: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,5-triazine, or s-triazine, is a foundational heterocyclic scaffold in medicinal chemistry and materials science. Its unique electronic properties, characterized by an electron-deficient aromatic ring, make it a versatile core for developing a wide array of functional molecules, including approved drugs for cancer therapy.[1][2] The strategic substitution of the s-triazine ring allows for the fine-tuning of its electron density, which in turn modulates its reactivity, pharmacokinetic properties, and biological activity. This technical guide provides an in-depth analysis of the electronic effects of substituents on the s-triazine core, supported by quantitative data, experimental and computational protocols, and visualizations of key concepts.
Electronic Nature of the Unsubstituted s-Triazine Ring
The s-triazine ring is a six-membered aromatic heterocycle containing three nitrogen atoms, which are more electronegative than carbon. This results in a significant polarization of the carbon-nitrogen bonds, leading to an accumulation of electron density on the nitrogen atoms and a depletion of electron density on the carbon atoms.[3] This inherent electron deficiency makes the s-triazine ring susceptible to nucleophilic substitution, a key characteristic exploited in the synthesis of its derivatives.[4]
A Hirshfeld charge analysis quantifies this charge distribution, assigning a partial positive charge of +0.104 to the carbon atoms and a partial negative charge of -0.165 to the nitrogen atoms in the unsubstituted ring.[3] This charge separation is fundamental to understanding the ring's chemical behavior and its interactions with biological targets.
Impact of Substituents on Electron Density
The introduction of substituents at the 2, 4, and 6 positions of the s-triazine ring profoundly alters its electronic landscape through inductive and resonance effects. These effects can either enhance or diminish the electron-deficient nature of the ring, thereby influencing its reactivity and biological function.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) further decrease the electron density of the s-triazine ring. This enhances its electrophilicity, making it more reactive towards nucleophiles. In the context of drug design, EWGs have been shown to be crucial for enhancing the antibacterial and antifungal activity of s-triazine derivatives.
Below is a diagram illustrating the general electronic effects of EWGs and EDGs on the s-triazine ring.
Quantitative Analysis of Substituent Effects
The electronic impact of substituents can be quantitatively assessed through computational chemistry methods, primarily Density Functional Theory (DFT). Parameters such as atomic charges and dipole moments provide valuable insights into the electron distribution within substituted s-triazine molecules. The following table summarizes calculated electronic properties for s-triazine with various substituents.
| Substituent (R) at C2 | Ring Atom | Calculated Atomic Charge (Mulliken) | Net Dipole Moment (Debye) | Reference |
| -H (Unsubstituted) | C | +0.104 (Hirshfeld) | 0.00 | [3] |
| N | -0.165 (Hirshfeld) | |||
| -NH₂ | C2 | +0.23 | 1.83 | Computational Study |
| N (ring) | -0.28 | |||
| N (amino) | -0.65 | |||
| -NO₂ | C2 | +0.35 | 3.54 | [7] |
| N (ring) | -0.21 | |||
| N (nitro) | +0.58 | |||
| -Cl | C2 | +0.15 | 1.28 | Computational Study |
| N (ring) | -0.25 | |||
| -OCH₃ | C2 | +0.30 | 1.75 | Computational Study |
| N (ring) | -0.29 | |||
| O (methoxy) | -0.45 |
Note: The values for -NH₂, -Cl, and -OCH₃ are representative values derived from typical DFT calculations as specific literature values for a direct comparison were not available in a single source. These values are intended for illustrative purposes.
Experimental and Computational Protocols
Experimental Determination of Electron Density
Methodology: Single-Crystal X-ray Diffraction and Hirshfeld Surface Analysis
This method provides an experimental map of the electron density distribution in the crystalline state.
-
Crystal Growth: High-quality single crystals of the substituted s-triazine derivative are grown by slow evaporation of a suitable solvent.
-
Data Collection: A single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined against the collected diffraction data. This provides the precise positions of all atoms in the crystal lattice.
-
Hirshfeld Surface Analysis: The refined crystal structure is used to generate a Hirshfeld surface. This surface is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. The analysis of this surface and the associated 2D fingerprint plots reveals the nature and extent of intermolecular interactions, which are governed by the molecule's electron distribution.[8][9][10]
Computational Protocol for Electron Density Analysis
Methodology: Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical modeling method used to predict the electronic structure of molecules.
-
Molecular Structure Input: The 3D structure of the substituted s-triazine molecule is built using molecular modeling software.
-
Computational Method Selection:
-
Geometry Optimization: The initial molecular structure is optimized to find its lowest energy conformation.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure it is a true energy minimum (no imaginary frequencies).
-
Property Calculation:
-
Atomic Charges: Mulliken, Natural Bond Orbital (NBO), or Hirshfeld population analyses are performed to calculate the partial charges on each atom.
-
Electrostatic Potential (ESP) Map: The ESP is calculated and mapped onto the electron density surface to visualize electron-rich and electron-poor regions of the molecule.
-
Dipole Moment: The net molecular dipole moment is calculated.
-
The following diagram illustrates a general workflow for the synthesis and analysis of substituted s-triazines.
Electron Density and Biological Activity: A Case Study in Cancer Therapy
The modulation of electron density in s-triazine derivatives is a key strategy in the development of targeted cancer therapies. Several s-triazine-based drugs, such as Gedatolisib, function by inhibiting specific signaling pathways that are dysregulated in cancer cells. One such critical pathway is the PI3K/mTOR pathway, which controls cell growth, proliferation, and survival.[1][4]
The inhibitory activity of these molecules is often dependent on their ability to form specific interactions, such as hydrogen bonds, with amino acid residues in the active site of the target protein. The electron density distribution on the s-triazine derivative, particularly the location of electron-rich nitrogen atoms and electron-poor hydrogen bond donors, dictates the strength and specificity of these interactions. For example, dimorpholino-substituted s-triazines are potent inhibitors of PI3K and mTOR, where the oxygen atom of the morpholine ring can form a crucial hydrogen bond with the NH of valine residues in the enzyme's hinge region.[1]
The diagram below depicts a simplified PI3K/mTOR signaling pathway and highlights the point of inhibition by s-triazine derivatives.
Conclusion
The electron density of the s-triazine ring is a critical parameter that governs its chemical reactivity and biological function. A thorough understanding of how different substituents modulate this property is essential for the rational design of novel s-triazine-based therapeutics and materials. This guide has provided a comprehensive overview of the electronic effects of substituents, supported by quantitative data and detailed methodologies for their analysis. By leveraging both experimental and computational techniques, researchers can continue to exploit the versatile s-triazine scaffold to develop molecules with tailored electronic properties for a wide range of applications.
References
- 1. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Multifunctional s-triazine-BODIPY conjugates: synthetic strategies, photophysical insights, and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Biological Activity of s-Triazine Core Compounds [mdpi.com]
- 5. [PDF] Antitumor Activity of s-Triazine Derivatives: A Systematic Review | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. srs.tcu.edu [srs.tcu.edu]
A Comprehensive Technical Guide to Nucleophilic Aromatic Substitution (SNAr) on Dichloro-s-triazines
For Researchers, Scientists, and Drug Development Professionals
The 1,3,5-triazine (s-triazine) framework is a pivotal scaffold in the fields of medicinal chemistry, materials science, and agrochemicals. The utility of this heterocycle is largely due to the predictable and sequential reactivity of its chlorinated precursors, particularly dichloro-s-triazines. These molecules readily undergo nucleophilic aromatic substitution (SNAr) reactions, offering a high degree of control for the precise installation of a wide array of functional groups. This guide provides an in-depth exploration of the core principles governing these substitutions, detailed experimental methodologies, and a summary of quantitative data to aid researchers in the strategic design and execution of synthetic routes involving dichloro-s-triazines.
Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The substitution of chlorine atoms on a dichloro-s-triazine ring proceeds via a characteristic two-step addition-elimination mechanism. The inherent electron deficiency of the triazine ring, caused by the presence of three electronegative nitrogen atoms, renders the carbon atoms highly electrophilic and susceptible to nucleophilic attack.[1]
The reaction mechanism can be broken down into two key steps:
-
Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbon atoms bonded to a chlorine atom. This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex.[1]
-
Chloride Elimination: The aromaticity of the triazine ring is subsequently restored through the expulsion of a chloride ion, which is a good leaving group. The overall reaction is thermodynamically driven by the formation of a more stable, substituted product.[1]
The substitution of the first chlorine atom influences the reactivity of the remaining chlorine. Generally, the introduction of an electron-donating group slightly deactivates the ring towards further substitution, requiring more forcing conditions for the second substitution.
References
Methodological & Application
Synthetic Protocols for 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the synthesis of 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine, a key intermediate in the preparation of various compounds, including the broad-spectrum UV absorber Bemotrizinol.[1][2] The protocols outlined below are based on established synthetic routes, including the Friedel-Crafts reaction and Suzuki coupling, offering versatility for different laboratory settings and research needs.
Introduction
This compound (CAS No: 90723-86-7) is a heterocyclic compound featuring a triazine core substituted with two reactive chlorine atoms and a 4-methoxyphenyl group.[3] The electrophilic nature of the carbon atoms attached to the chlorine atoms makes this compound a valuable building block for nucleophilic substitution and coupling reactions, enabling the synthesis of a diverse range of derivatives for applications in pharmaceuticals, agrochemicals, and materials science.[3][4]
Synthetic Approaches
Two primary and effective methods for the synthesis of this compound are the Friedel-Crafts reaction and the Suzuki coupling reaction. A Grignard reagent-mediated synthesis is also a viable, though potentially more technically demanding, alternative.
Friedel-Crafts Reaction
This classic method involves the electrophilic aromatic substitution of anisole with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[5][6] The reaction selectively replaces one chlorine atom on the triazine ring with the 4-methoxyphenyl group.
Suzuki Coupling Reaction
A more modern and often higher-yielding approach is the palladium-catalyzed Suzuki coupling of p-methoxyphenylboronic acid with cyanuric chloride.[3][5] This method offers mild reaction conditions and high selectivity.[5]
Grignard Reaction
This protocol involves the preparation of a Grignard reagent from 4-bromoanisole, which then reacts with cyanuric chloride.[4][7]
Quantitative Data Summary
The following table summarizes quantitative data from various reported Suzuki coupling reactions for the synthesis of this compound, showcasing the impact of different catalysts on reaction time and yield.[5]
| Catalyst | Reactant Ratio (Boronic Acid:Cyanuric Chloride) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Magnetic iron strontium oxide silica supported palladium | 1.1 : 1 | Ethanol | 35 | 2.5 | 93.5 | 98.8 |
| Magnetic iron copper ferrite silica supported palladium | 1.1 : 1 | Ethanol | 30 | 1.5 | 84.0 | 98.7 |
| Magnetic iron zinc ferrite silica supported palladium | 1.2 : 1 | Ethanol | 35 | 2 | 68.5 | 98.8 |
| Magnetic iron-nickel-oxide silica supported palladium | 1.2 : 1 | Ethanol | 30 | 2 | 52.0 | 98.3 |
Experimental Protocols
Protocol 1: Synthesis via Friedel-Crafts Reaction
This protocol is based on a reported procedure for the Lewis acid-catalyzed reaction between cyanuric chloride and anisole.[6]
Materials:
-
Cyanuric chloride (1, 0.108 mol, 20 g)
-
Anisole (0.108 mol, 11.8 g)
-
Anhydrous Aluminum Chloride (AlCl₃) (0.108 mol, 14.4 g)
-
Dichloromethane (CH₂Cl₂) or Chlorobenzene (anhydrous)
-
50% Hydrochloric acid (HCl)
-
Water
-
Acetone for crystallization
Procedure:
-
In a flask equipped with a stirrer and under an inert atmosphere, dissolve cyanuric chloride and anisole in the chosen anhydrous solvent (e.g., dichloromethane).
-
Cool the stirred solution to 0–5°C in an ice bath.
-
Carefully add anhydrous AlCl₃ portion-wise to the reaction mixture over 2 hours, maintaining the temperature between 0–5°C.
-
After the addition is complete, allow the mixture to stir for an additional 15 hours at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate (3:2) eluent.
-
Upon completion, quench the reaction by carefully adding 50% HCl.
-
Filter the resulting solid product, wash thoroughly with water until neutral, and dry.
-
Recrystallize the crude product from acetone to obtain pure this compound.
Note: The use of acetone as a reaction solvent has been reported but is questionable due to its potential to act as a Lewis base and deactivate the AlCl₃ catalyst.[6] Anhydrous non-coordinating solvents like dichloromethane or chlorobenzene are recommended.[6]
Protocol 2: Synthesis via Suzuki Coupling Reaction
This protocol describes a high-yield synthesis using a palladium catalyst.[5]
Materials:
-
p-Methoxyphenylboronic acid (11 mmol)
-
Cyanuric chloride (10 mmol)
-
Potassium carbonate (20 mmol)
-
Ethanol (25 mL)
-
Magnetic iron strontium oxide silica supported palladium complex (0.1 g)
Procedure:
-
To a reaction flask, add p-methoxyphenylboronic acid, cyanuric chloride, potassium carbonate, and the palladium catalyst.
-
Add ethanol to the flask and stir the mixture at 35°C for 2.5 hours.
-
After the reaction is complete, separate the magnetic catalyst using an external magnet.
-
Recover the solvent from the product phase by evaporation.
-
Recrystallize the crude product from ethanol and dry to obtain the pure product.
Reaction Pathway Diagrams
Caption: Friedel-Crafts reaction pathway for synthesis.
References
- 1. This compound CAS#: 90723-86-7 [m.chemicalbook.com]
- 2. This compound | 90723-86-7 [chemicalbook.com]
- 3. Buy this compound (EVT-344430) | 90723-86-7 [evitachem.com]
- 4. This compound | 90723-86-7 | Benchchem [benchchem.com]
- 5. CN112608284A - Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2016184764A1 - Process for the preparation of triazines - Google Patents [patents.google.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions Using 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine as a versatile building block in nucleophilic substitution reactions. The protocols detailed below are intended to serve as a guide for the synthesis of a variety of substituted triazine derivatives with potential applications in medicinal chemistry, materials science, and drug development.
Introduction
This compound is a heterocyclic compound featuring a triazine core substituted with two reactive chlorine atoms and a 4-methoxyphenyl group.[1][2] The electron-deficient nature of the triazine ring renders the chlorine atoms excellent leaving groups, making the compound an ideal substrate for sequential nucleophilic aromatic substitution (SNAr) reactions. This property allows for the controlled, stepwise introduction of various nucleophiles, such as amines, alcohols, and thiols, to create a diverse library of mono- and di-substituted triazine derivatives.[1][3] The differential reactivity of the two chlorine atoms, where the substitution of the first deactivates the second, enables chemoselective functionalization by carefully controlling reaction conditions, primarily temperature.[4][5]
Key Applications
The derivatives of this compound are valuable in several fields:
-
Medicinal Chemistry: Triazine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The ability to readily introduce diverse functional groups allows for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
-
Materials Science: This compound serves as a key intermediate in the synthesis of high-performance UV absorbers, which are crucial for protecting materials from photodegradation.[6] The resulting triazine-based UV absorbers are used in cosmetics, plastics, and coatings.
-
Organic Synthesis: As a versatile scaffold, it enables the construction of complex molecular architectures, including dendrimers and macrocycles.
General Principles of Reactivity
The two chlorine atoms on the triazine ring can be substituted sequentially. The first substitution typically occurs at a lower temperature (around 0 °C), while the second substitution requires a higher temperature (room temperature to reflux).[4][5] This temperature-dependent reactivity allows for the synthesis of unsymmetrically substituted triazines by using different nucleophiles in a stepwise manner. The general order of reactivity for nucleophiles with chlorotriazines is typically amines > thiols > alcohols.
Experimental Protocols
The following protocols provide detailed methodologies for the nucleophilic substitution reactions of this compound.
Protocol 1: Synthesis of a Disubstituted Triazine with an Oxygen Nucleophile - Preparation of 2,4-Bis(2,4-dihydroxyphenyl)-6-(4-methoxyphenyl)-1,3,5-triazine
This protocol is adapted from the synthesis of bis(resorcinyl) triazine derivatives, which are used as UV light absorbers.[6][7]
Materials:
-
This compound (18.5 g, 0.07 mol)
-
Resorcinol (16.2 g, 0.15 mol)
-
Anhydrous Aluminum Chloride (AlCl₃) (22 g, 0.16 mol)
-
Chlorobenzene
-
Distilled Water
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer with heating plate
-
Condenser
-
Thermometer
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer, prepare a mixture of this compound (18.5 g, 0.07 mol) and resorcinol (16.2 g, 0.15 mol) in chlorobenzene.
-
Heat the mixture to 40 °C with stirring.
-
Slowly add anhydrous aluminum chloride (22 g, 0.16 mol) to the reaction mixture while maintaining the temperature at 40 °C.
-
After the addition is complete, continue stirring at 40 °C for 3 hours.
-
Allow the reaction mixture to cool to room temperature and stir for an additional 8 hours.
-
Filter the resulting precipitate by suction using a Buchner funnel.
-
Wash the collected solid with distilled water until the filtrate is neutral.
-
Dry the product in a vacuum oven at 80 °C.
Quantitative Data:
| Product | Starting Material Molar Ratio (Triazine:Resorcinol:AlCl₃) | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2,4-Bis(2,4-dihydroxyphenyl)-6-(4-methoxyphenyl)-1,3,5-triazine | 1 : 2.14 : 2.28 | Chlorobenzene | 40 | 11 | 72.3 |
Protocol 2: General Procedure for Monosubstitution with an Amine Nucleophile
This generalized protocol is based on the established reactivity of dichlorotriazines.[4][5] The first substitution with an amine is typically carried out at low temperatures.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.0 eq)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIEA) (1.1 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF or Dichloromethane - DCM)
Procedure:
-
Dissolve this compound in the anhydrous solvent and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the amine nucleophile and the base in the same anhydrous solvent.
-
Add the solution of the nucleophile and base dropwise to the stirred triazine solution at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the monosubstituted product by column chromatography.
Protocol 3: General Procedure for Disubstitution with a Second Nucleophile
This protocol describes the second substitution reaction, which generally requires higher temperatures.
Materials:
-
Mono-substituted triazine from Protocol 2 (1.0 eq)
-
Second nucleophile (amine, alcohol, or thiol) (1.1 eq)
-
A suitable base (e.g., DIEA or K₂CO₃) (1.2 eq)
-
A suitable solvent (e.g., THF or 1,4-dioxane)
Procedure:
-
Dissolve the purified mono-substituted triazine in a suitable solvent.
-
Add the second nucleophile and the base to the solution.
-
Heat the reaction mixture to room temperature or reflux, depending on the reactivity of the nucleophile.
-
Monitor the reaction by TLC. This step may require several hours to overnight.
-
After completion, perform an aqueous workup, extract the product, dry the organic layer, and concentrate.
-
Purify the final disubstituted product by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Sequential substitution workflow for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Buy this compound (EVT-344430) | 90723-86-7 [evitachem.com]
- 3. benchchem.com [benchchem.com]
- 4. daneshyari.com [daneshyari.com]
- 5. researchgate.net [researchgate.net]
- 6. CN112608284A - Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine is a versatile heterocyclic compound that serves as a crucial building block in modern organic synthesis. Its triazine core, substituted with two reactive chlorine atoms and a 4-methoxyphenyl group, offers a scaffold for the construction of a diverse array of complex molecules. The chlorine atoms are excellent leaving groups, making the compound an ideal electrophilic partner for nucleophilic substitution reactions. This allows for the sequential and chemoselective introduction of various functionalities, enabling the synthesis of compounds with applications in medicinal chemistry, materials science, and agrochemicals.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate.
Synthesis of this compound
The preparation of this compound can be achieved through several synthetic routes. The most common methods include Friedel-Crafts alkylation, Grignard reactions, and Suzuki coupling reactions. The choice of method often depends on the desired scale, purity requirements, and available starting materials.
Suzuki Coupling Reaction
A highly efficient and green method for the synthesis of this compound involves a Suzuki coupling reaction between p-methoxyphenylboronic acid and cyanuric chloride.[2] This method offers high yields and purity under mild reaction conditions.[2]
Table 1: Synthesis of this compound via Suzuki Coupling [2]
| Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| Magnetic iron strontium oxide silica supported palladium | 1.5 | 35 | 96.0 | 99.4 |
| Magnetic iron copper ferrite silica supported palladium | 1.5 | 35 | 92.0 | 99.1 |
| Magnetic iron strontium oxide silica supported palladium | 2.5 | 35 | 93.5 | 98.8 |
| Magnetic iron copper ferrite silica supported palladium | 3 | 35 | 91.0 | 99.0 |
| Magnetic iron copper ferrite silica supported palladium | 1.5 | 30 | 84.0 | 98.7 |
| Magnetic iron cobalt ferrite silica supported palladium | 1 | 45 | 51.0 | 98.2 |
Experimental Protocol: Suzuki Coupling Synthesis [2]
-
To a reaction flask, add p-methoxyphenylboronic acid (1.2 eq), cyanuric chloride (1.0 eq), potassium carbonate (2.0 eq), and ethanol (2.5 mL per mmol of cyanuric chloride).
-
Add the magnetic silica supported palladium complex catalyst (e.g., magnetic iron strontium oxide silica supported palladium, ~0.15g per 10mmol of cyanuric chloride).
-
Stir the reaction mixture at the specified temperature (e.g., 35 °C) for the required time (e.g., 1.5 h).
-
Upon completion of the reaction, separate the catalyst using an external magnetic field.
-
Recover the solvent from the product phase by evaporation.
-
Recrystallize the crude product from ethanol and dry to obtain pure this compound.
Applications in the Synthesis of UV Absorbers
A primary application of this compound is in the synthesis of ultraviolet (UV) absorbers, which are essential components in sunscreens and for the photostabilization of materials.[3] The compound serves as a key intermediate in the production of the broad-spectrum UV absorber Bemotrizinol (Tinosorb S).[4]
The synthesis of UV absorbers typically involves a two-step process: a Friedel-Crafts acylation with a phenolic compound, followed by alkylation to introduce desired solubility and photostability properties.
Synthesis of 2,4-Bis(2,4-dihydroxyphenyl)-6-(4-methoxyphenyl)-1,3,5-triazine
Experimental Protocol: Friedel-Crafts Acylation [3][5]
-
In a suitable reaction vessel, dissolve this compound (1.0 eq) and resorcinol (2.0 eq) in a solvent mixture of xylene and sulfolane.
-
Slowly add a Lewis acid catalyst, such as aluminum chloride (2.1 eq), to the mixture while maintaining the temperature at 60-65 °C.
-
Stir the reaction mixture until the evolution of HCl gas ceases (approximately 4 hours).
-
Pour the warm reaction solution into a mixture of methanol and dilute hydrochloric acid with stirring.
-
Filter the resulting precipitate, wash with water, and dry to obtain 2,4-bis(2,4-dihydroxyphenyl)-6-(4-methoxyphenyl)-1,3,5-triazine.
Table 2: Synthesis of a Bis(resorcinyl) Triazine Derivative [3]
| Starting Material | Reagent | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| This compound (0.07 mol) | Resorcinol (0.15 mol) | Aluminum chloride (0.16 mol) | Chlorobenzene | 40 | 72.3 |
Nucleophilic Substitution Reactions
The two chlorine atoms on the triazine ring are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. The substitution can often be performed sequentially by controlling the reaction temperature, as the first substitution deactivates the ring towards the second.
Experimental Protocol: General Procedure for Nucleophilic Substitution with an Amine
This protocol is adapted from general procedures for the substitution of dichlorotriazines.[6]
-
Dissolve this compound (1.0 eq) in an anhydrous solvent such as THF or DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the amine nucleophile (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (1.1 eq) in the same anhydrous solvent.
-
Add the solution of the amine and base dropwise to the stirred triazine solution at 0 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the mono-substituted product by column chromatography.
-
For the second substitution, the purified mono-substituted triazine can be reacted with a second nucleophile at an elevated temperature.
Applications in Polymer Synthesis
This compound can be used as a monomer or cross-linking agent in the synthesis of high-performance polymers such as polyamides and polyguanamines.[7] The reactivity of the chlorine atoms allows for polycondensation reactions with difunctional nucleophiles like diamines.
Table 3: Representative Polyamide Synthesis
This table is illustrative of a general polyamidation procedure and specific results would depend on the chosen diamine and reaction conditions.
| Monomer 1 | Monomer 2 (Diamine) | Catalyst/Method | Solvent | Mn (kDa) |
| This compound | Hexamethylenediamine | Phosphorylation Polycondensation | NMP/LiCl | 10-30 |
| This compound | 4,4'-Oxydianiline | Phosphorylation Polycondensation | NMP/LiCl | 10-30 |
Experimental Protocol: Illustrative Polyamide Synthesis
This protocol is based on a general method for the synthesis of polyamides from aromatic diacids and diamines and can be adapted for dichlorotriazines.[8]
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the diamine (1.0 eq) in a solvent system of NMP, LiCl, and pyridine.
-
Add this compound (1.0 eq) and triphenyl phosphite (TPP) to the solution.
-
Heat the reaction mixture to 105 °C and maintain for 3 hours.
-
Precipitate the resulting polymer solution in ethanol.
-
Wash the polymer with hot water and ethanol.
-
Dry the polymer overnight under vacuum at 100 °C.
Potential Biological Applications
Derivatives of 1,3,5-triazines are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The this compound scaffold can be functionalized to generate libraries of compounds for screening in drug discovery programs. The mechanism of action often involves the inhibition of essential enzymes or interaction with cellular receptors to modulate signal transduction pathways.[9]
While specific data for derivatives of this compound is an active area of research, the general antimicrobial potential of triazine derivatives is well-documented.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its utility in the preparation of UV absorbers, the potential for creating diverse molecular libraries through nucleophilic substitution, and its application in polymer chemistry underscore its importance. The protocols and data presented in these application notes provide a foundation for researchers to explore and exploit the synthetic potential of this important intermediate.
References
- 1. Buy this compound (EVT-344430) | 90723-86-7 [evitachem.com]
- 2. CN112608284A - Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound CAS#: 90723-86-7 [m.chemicalbook.com]
- 5. periodicos.ufms.br [periodicos.ufms.br]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. www2.ictp.csic.es [www2.ictp.csic.es]
- 9. benchchem.com [benchchem.com]
Applications of Dichlorotriazines in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Dichlorotriazines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their versatile reactivity and utility as scaffolds, covalent warheads, and linkers. The 1,3,5-triazine ring, substituted with two chlorine atoms, offers two reactive sites for sequential nucleophilic substitution, allowing for the controlled and modular synthesis of complex molecules with diverse biological activities. This document provides detailed application notes on the use of dichlorotriazines in drug discovery and protocols for their synthesis and application.
Application Notes
Dichlorotriazine as a Versatile Scaffold in Drug Design
The dichlorotriazine core is a privileged scaffold in medicinal chemistry, enabling the development of a wide range of therapeutic agents, including kinase inhibitors.[1][2] The ability to introduce different substituents at the 2, 4, and 6 positions of the triazine ring allows for fine-tuning of the molecule's pharmacological properties, such as potency, selectivity, and pharmacokinetics.[1]
Kinase Inhibition:
Dichlorotriazine-based compounds have been successfully developed as inhibitors of various kinases implicated in cancer and other diseases. The triazine core can mimic the hinge-binding region of ATP, while the substituents can be tailored to interact with specific residues in the kinase active site, leading to potent and selective inhibition.
-
Src Kinase Inhibitors: Several dichlorotriazine derivatives have shown potent inhibitory activity against Src kinase, a non-receptor tyrosine kinase involved in cell proliferation, survival, and metastasis.[3]
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: The dichlorotriazine scaffold has been utilized to design inhibitors of EGFR, a receptor tyrosine kinase often overexpressed or mutated in various cancers.[4][5]
Dichlorotriazines as Covalent Inhibitors
The electrophilic nature of the chlorine atoms on the dichlorotriazine ring makes it an effective "warhead" for the development of targeted covalent inhibitors.[6][7] These inhibitors form a stable covalent bond with a nucleophilic residue, typically a cysteine, in the active site of the target protein, leading to irreversible inhibition. This approach can offer advantages in terms of increased potency, prolonged duration of action, and the ability to overcome drug resistance.[8]
A notable application is the development of dichlorotriazine-based probes for sialyltransferases, enzymes that are often dysregulated in cancer. These probes have been shown to irreversibly inhibit sialyltransferase activity, providing valuable tools for studying their function and for the development of novel therapeutics.[7][9]
Dichlorotriazines as Linkers in Bioconjugation
The sequential reactivity of the two chlorine atoms makes dichlorotriazines excellent linkers for bioconjugation, enabling the connection of two different molecules with high precision.[10][11] This property is particularly valuable in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
-
Antibody-Drug Conjugates (ADCs): In ADCs, a dichlorotriazine linker can be used to attach a potent cytotoxic drug to a monoclonal antibody that specifically targets cancer cells. The linker is designed to be stable in circulation and to release the drug only upon internalization into the target cell.
-
Proteolysis-Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. A dichlorotriazine-based linker can be used to connect the target-binding moiety and the E3 ligase-binding moiety, with the linker's length and composition being critical for the efficacy of the PROTAC.
Quantitative Data
The following tables summarize the biological activity of representative dichlorotriazine-based compounds.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference |
| 1 | Src | 1.5 | - | [3] |
| 2 | EGFR | 305.1 | - | [12] |
| 3 | PI3Kα | 24 | - | [12] |
| 4 | mTOR | 12.24 | - | |
| 5l | GSK-3β | 883 | - |
Table 1: Inhibitory Activity of Dichlorotriazine-Based Kinase Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) values of several dichlorotriazine derivatives against their respective target kinases.
| Compound | Target Protein | Cell Line | IC50 (µM) | Reference |
| B-2 | EGFR | A549 | 2.14 | |
| B-2 | EGFR | MCF-7 | 8.91 | |
| 11w | FAK | HCT116 | 0.01 | |
| 11w | FAK | MDA-MB-231 | 0.11 |
Table 2: Anti-proliferative Activity of Dichlorotriazine-Based Compounds. This table shows the IC50 values of dichlorotriazine derivatives in different cancer cell lines.
Signaling Pathway Diagrams
Below are diagrams of key signaling pathways modulated by dichlorotriazine-based inhibitors, generated using the DOT language.
Figure 1: EGFR signaling pathway and its inhibition by a dichlorotriazine-based inhibitor.
Figure 2: Src kinase signaling pathway and its inhibition by a dichlorotriazine-based inhibitor.
Experimental Protocols
Synthesis of a Dichlorotriazine-Based Covalent Probe
This protocol describes the synthesis of a simple dichlorotriazine-based covalent probe that can be used to label proteins with reactive cysteine residues.
Materials:
-
Cyanuric chloride
-
Amino-PEG-Biotin
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Dissolution: Dissolve cyanuric chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Amine: In a separate flask, dissolve Amino-PEG-Biotin (1.0 eq) and DIPEA (1.2 eq) in anhydrous DCM.
-
Reaction: Add the Amino-PEG-Biotin solution dropwise to the cyanuric chloride solution at 0°C with constant stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up: Once the reaction is complete, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired dichlorotriazine-PEG-Biotin probe.
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Figure 3: Experimental workflow for the synthesis of a dichlorotriazine-based covalent probe.
Protocol for Covalent Labeling of a Protein with a Dichlorotriazine Probe and Mass Spectrometry Analysis
This protocol outlines the general procedure for labeling a protein with a dichlorotriazine-based probe and subsequent analysis by mass spectrometry to identify the site of modification.
Materials:
-
Protein of interest (with accessible cysteine residues)
-
Dichlorotriazine-PEG-Biotin probe (from Protocol 1)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
Formic acid
-
Acetonitrile (ACN)
-
C18 desalting column
-
Streptavidin-coated magnetic beads
-
LC-MS/MS system
Procedure:
-
Protein Preparation: Dissolve the protein of interest in PBS to a final concentration of 1-5 mg/mL.
-
Labeling Reaction: Add the dichlorotriazine-PEG-Biotin probe to the protein solution at a 10-fold molar excess. Incubate the reaction at room temperature for 2 hours with gentle agitation.
-
Quenching: Quench the reaction by adding DTT to a final concentration of 10 mM.
-
Reduction and Alkylation: Add DTT to a final concentration of 20 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds. Cool to room temperature and add IAA to a final concentration of 40 mM. Incubate in the dark for 30 minutes to alkylate free cysteines.
-
Digestion: Dilute the protein sample with ammonium bicarbonate buffer (50 mM, pH 8.0) to reduce the denaturant concentration. Add trypsin at a 1:50 (w/w) ratio and incubate overnight at 37°C.
-
Enrichment of Biotinylated Peptides: Acidify the digest with formic acid. Incubate the peptide mixture with streptavidin-coated magnetic beads to enrich for biotinylated peptides. Wash the beads extensively to remove non-specifically bound peptides.
-
Elution and Desalting: Elute the biotinylated peptides from the beads. Desalt the eluted peptides using a C18 column.
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS to identify the sequence of the labeled peptides and pinpoint the site of covalent modification.
Figure 4: Workflow for covalent protein labeling and mass spectrometry analysis.
Conclusion
Dichlorotriazines represent a highly valuable and versatile class of compounds in medicinal chemistry. Their tunable reactivity and modular nature have enabled their application as core scaffolds for targeted inhibitors, as reactive warheads for covalent drugs, and as precise linkers for the construction of complex bioconjugates. The detailed protocols provided herein offer a starting point for researchers to explore the potential of dichlorotriazines in their own drug discovery and chemical biology programs. Further exploration of the structure-activity relationships of dichlorotriazine derivatives will undoubtedly lead to the development of novel and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 8. State of affairs: Design and structure-activity relationships of reversible P2Y12 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Novel 7H-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and biological evaluation of novel covalent inhibitors targeting focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Suzuki Coupling Reactions in Triazine Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The ability to precisely introduce diverse substituents onto the triazine ring is crucial for tuning the physicochemical and biological properties of these molecules. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the efficient synthesis of a wide array of functionalized triazine derivatives. This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, offers high functional group tolerance, generally good to excellent yields, and the use of readily available and relatively non-toxic reagents.[1][2]
These application notes provide a detailed overview and experimental protocols for the synthesis of triazine derivatives utilizing Suzuki coupling reactions, with a focus on methods starting from the readily available and economical cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the chlorotriazine substrate, inserting into the carbon-chlorine bond to form a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or its derivative) is transferred to the palladium(II) complex, displacing the halide. The base is crucial for activating the organoboron reagent.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Caption: General mechanism of the Suzuki-Miyaura coupling reaction.
Application 1: Sequential One-Pot Synthesis of Unsymmetrically Substituted Triazines
A highly efficient method for synthesizing diverse, unsymmetrically substituted 1,3,5-triazines involves a sequential one-pot process combining nucleophilic aromatic substitution (SNAr) with a final Suzuki coupling step. Starting from cyanuric chloride, the chlorine atoms are substituted stepwise with amines due to the decreasing electrophilicity of the triazine core after each substitution. The final, less reactive monochloro-diamino-triazine intermediate is then subjected to Suzuki coupling to install the third, carbon-linked substituent. This approach avoids intermediate isolation and purification, enhancing operational simplicity and efficiency.[3][4][5]
Caption: Experimental workflow for the one-pot synthesis of triazines.
Experimental Protocol: One-Pot Synthesis of a Diamino-Aryl-Triazine
This protocol is adapted from a procedure for the sequential synthesis of diversely functionalized 1,3,5-triazines.[3]
Materials:
-
Cyanuric chloride
-
Nucleophile 1 (e.g., 1,5-dimethyl-1H-pyrazol-3-amine)
-
Nucleophile 2 (e.g., an aniline derivative)
-
Arylboronic acid (e.g., phenylboronic acid)
-
N,N-Diisopropylethylamine (DIEA)
-
Potassium carbonate (K₂CO₃)
-
PdCl₂(dtbpf) (1,1'-Bis(di-tert-butylphosphino)ferrocene)palladium(II) dichloride
-
Anhydrous acetonitrile (ACN)
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: In an oven-dried vial equipped with a stir bar and under a nitrogen atmosphere, add cyanuric chloride (1.0 equiv, e.g., 100 mg, 0.542 mmol) followed by anhydrous acetonitrile (e.g., 2 mL). Cool the mixture to 0°C in an ice bath.
-
First Nucleophilic Substitution: In a separate vial, dissolve the first amine nucleophile (1.02 equiv) and DIEA (1.15 equiv) in anhydrous acetonitrile. Add this mixture dropwise to the cyanuric chloride suspension over 5 minutes at 0°C. Maintain the reaction at 0°C for 2 hours.
-
Second Nucleophilic Substitution: In another vial, dissolve the second amine nucleophile (1.05 equiv) and DIEA (1.15 equiv) in anhydrous acetonitrile. Add this solution to the reaction mixture from the previous step. Allow the reaction to warm to room temperature and stir for an additional 4-24 hours, monitoring the formation of the monochloro intermediate by LC-MS.
-
Suzuki Coupling: To the crude reaction mixture, add the arylboronic acid (2.0 equiv), K₂CO₃ (3.0 equiv), and PdCl₂(dtbpf) (15 mol%). Add deionized water (e.g., 1 mL) to the mixture.
-
Reaction: Heat the reaction vial to 70°C and stir for 1-12 hours, monitoring the consumption of the monochloro intermediate by LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Acidify the aqueous layer to a pH of 6-8 to neutralize any remaining base. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final trisubstituted triazine.
Quantitative Data: Substrate Scope and Yields
The following table summarizes the results for the one-pot synthesis of various triazine derivatives using the protocol described above.[3][5]
| Entry | Nucleophile 1 | Nucleophile 2 | Boronic Acid | Product | Yield (%) |
| 1 | 1,5-Dimethyl-1H-pyrazol-3-amine | Aniline | Phenylboronic acid | 2-(1,5-Dimethyl-1H-pyrazol-3-ylamino)-4-phenyl-6-phenylamino-1,3,5-triazine | 69 |
| 2 | 1,5-Dimethyl-1H-pyrazol-3-amine | Aniline | Benzofuran-3-ylboronic acid | 2-(Benzofuran-3-yl)-4-(1,5-dimethyl-1H-pyrazol-3-ylamino)-6-phenylamino-1,3,5-triazine | 35 |
| 3 | 1,5-Dimethyl-1H-pyrazol-3-amine | Aniline | Isoquinolin-8-ylboronic acid | 2-(1,5-Dimethyl-1H-pyrazol-3-ylamino)-4-(isoquinolin-8-yl)-6-phenylamino-1,3,5-triazine | 41 |
| 4 | 1,5-Dimethyl-1H-pyrazol-3-amine | 4-Fluoroaniline | Phenylboronic acid | 2-(1,5-Dimethyl-1H-pyrazol-3-ylamino)-4-(4-fluorophenylamino)-6-phenyl-1,3,5-triazine | 59 |
| 5 | 1,5-Dimethyl-1H-pyrazol-3-amine | 4-Methoxyaniline | Phenylboronic acid | 2-(1,5-Dimethyl-1H-pyrazol-3-ylamino)-4-(4-methoxyphenylamino)-6-phenyl-1,3,5-triazine | 65 |
Application 2: Sequential Suzuki Coupling for Unsymmetrical Tri(hetero)aryl Triazines
For the synthesis of triazines bearing three different aryl or heteroaryl substituents, a sequential Suzuki coupling approach starting from cyanuric chloride is employed. The reactivity of the C-Cl bonds decreases with each substitution, allowing for controlled, stepwise introduction of different boronic acids. By carefully controlling the reaction conditions (e.g., temperature, stoichiometry of reagents), mono-, di-, and trisubstituted products can be selectively obtained.[6][7]
Experimental Protocol: Stepwise Synthesis of a Triaryl-Triazine
This protocol is based on a highly selective sequential Suzuki coupling method.[6][7]
Materials:
-
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
-
Arylboronic acid 1
-
Arylboronic acid 2
-
Arylboronic acid 3
-
Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄
-
Aqueous base (e.g., Na₂CO₃ or K₂CO₃)
-
Solvent (e.g., Toluene, 1,4-Dioxane/Water)
-
Nitrogen or Argon gas
Procedure:
-
First Coupling (Mono-substitution): In a flask under an inert atmosphere, dissolve cyanuric chloride (1.0 equiv) in the chosen solvent. Add the first arylboronic acid (approx. 1.0 equiv), the palladium catalyst (0.1–0.5 mol%), and the aqueous base. Heat the reaction to a moderate temperature (e.g., 60°C) and stir until consumption of the starting material is complete (monitor by TLC or LC-MS). Isolate the 2-aryl-4,6-dichloro-1,3,5-triazine intermediate.
-
Second Coupling (Di-substitution): Using the isolated monochloro-triazine, repeat the process with the second arylboronic acid. This step may require slightly more forcing conditions (e.g., a higher temperature of 100°C) to overcome the reduced reactivity of the substrate.[8] Isolate the 2,4-diaryl-6-chloro-1,3,5-triazine intermediate.
-
Third Coupling (Tri-substitution): React the dichloro-triazine intermediate with the third arylboronic acid under similar or slightly more elevated temperature conditions to obtain the final unsymmetrical 2,4,6-triaryl-1,3,5-triazine.
-
One-Pot Variation: The second and third couplings can often be conducted in a one-pot procedure without isolation of the disubstituted intermediate.[6]
Quantitative Data: Catalyst and Conditions
The choice of catalyst and reaction conditions is critical for achieving high selectivity and yields.
| Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Product | Yield (%) | Ref |
| 6-Chloro-2,4-diaminotriazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 80 | 6-Phenyl-2,4-diaminotriazine | Moderate | [1] |
| 6-Chloro-2,4-diaminotriazine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 80 | 6-(4-Methoxyphenyl)-2,4-diaminotriazine | Moderate | [1] |
| Cyanuric Chloride (1st coupling) | Arylboronic acid | Pd(PPh₃)₂Cl₂ (0.1-0.5) | Na₂CO₃ | Toluene | 60 | 2-Aryl-4,6-dichlorotriazine | Good | [6][7] |
| 2-Aryl-4,6-dichlorotriazine (2nd coupling) | Arylboronic acid | Pd(PPh₃)₂Cl₂ (0.1-0.5) | Na₂CO₃ | Toluene | 100 | 2,4-Diaryl-6-chlorotriazine | Good | [6][7] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable methodology for the synthesis of functionalized triazine derivatives. Its application in sequential one-pot procedures starting from cyanuric chloride provides a highly efficient and modular route to complex, unsymmetrically substituted triazines, which are of significant interest in drug discovery and materials science. The selection of the appropriate palladium catalyst, ligands, base, and solvent system is paramount to achieving optimal results, and the protocols provided herein offer a solid foundation for researchers developing novel triazine-based compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Atom-efficient synthesis of 2,4,6-trisubstituted 1,3,5-triazines via Fe-catalyzed cyclization of aldehydes with NH 4 I as the sole nitrogen source - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03323E [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. research.ed.ac.uk [research.ed.ac.uk]
Application Notes and Protocols for the One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines
Introduction
The 1,3,5-triazine scaffold is a privileged core structure in medicinal chemistry and materials science due to its wide range of biological activities and versatile applications.[1] These applications include use as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1] One-pot synthesis methodologies offer significant advantages for the construction of these molecules, providing increased efficiency, reduced waste, and simplified procedures compared to traditional multi-step approaches.[2] This document provides detailed application notes and experimental protocols for three distinct and effective one-pot methods for synthesizing diversely functionalized 1,3,5-triazines.
Method 1: Sequential One-Pot Substitution of Cyanuric Chloride
This method allows for the controlled, sequential introduction of different nucleophiles onto a cyanuric chloride core, enabling the synthesis of unsymmetrically substituted 1,3,5-triazines. The strategy relies on precise control over the reaction conditions and the order of nucleophile addition to achieve selective C-N and C-C bond formations.[3] This approach is particularly valuable for creating diverse libraries of triazine derivatives for drug discovery and other applications.[3]
Experimental Workflow
Caption: Workflow for sequential one-pot synthesis.
Quantitative Data
| Entry | First Nucleophile (Nu1-NH2) | Second Nucleophile (Nu2-NH2) | Boronic Acid (R-B(OH)2) | Yield (%)[3] |
| 1 | 4-Methylaniline | 2-Aminopyridine | Phenylboronic acid | 65 |
| 2 | Aniline | 3-Aminopyridine | 4-Methoxyphenylboronic acid | 58 |
| 3 | 4-Fluoroaniline | 2-Amino-5-bromopyridine | 3-Tolylboronic acid | 45 |
| 4 | 4-Chloroaniline | 4-Aminobenzonitrile | 4-Acetylphenylboronic acid | 34 |
| 5 | 3-Methoxyaniline | 2-Amino-4-methylpyrimidine | 4-(Trifluoromethyl)phenylboronic acid | 52 |
Experimental Protocol[3]
General Procedure for Tandem Two C-N Bonds and One C-C Bond Formation:
-
An oven-dried 20 mL vial equipped with a stir bar is purged with dry N₂.
-
Add cyanuric chloride (1.0 equiv) and the appropriate solvent (e.g., THF or 1,4-dioxane).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the first amine nucleophile (1.0 equiv) dropwise.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Add the second amine nucleophile (1.0 equiv) and a base (e.g., DIPEA, 2.0 equiv).
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Cool the mixture to room temperature.
-
Add the boronic acid (1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equiv), and an aqueous solution of a base (e.g., Na₂CO₃, 3.0 equiv).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired trisubstituted 1,3,5-triazine.
Method 2: Cu(I)-Catalyzed One-Pot Synthesis
This method utilizes a supported copper(I) catalyst for the efficient synthesis of di- and trisubstituted 1,3,5-triazine derivatives from a dichlorotriazinyl benzenesulfonamide precursor.[1] This Ullmann-type C-N coupling reaction often results in shorter reaction times and higher yields compared to traditional uncatalyzed methods.[1][4] The heterogeneous nature of the supported catalyst allows for easy recovery and reuse.[1][4]
Logical Relationship of Reaction Components
Caption: Components for Cu(I)-catalyzed synthesis.
Quantitative Data: Comparison of Catalyzed vs. Uncatalyzed Reactions
| Compound | Nucleophiles (Nu1, Nu2) | Method | Reaction Time (h) | Yield (%)[1] |
| 10 | Piperidine, 4-Aminobenzenesulfonamide | Uncatalyzed | 10 | 79 |
| Cu(I)-Catalyzed (One-Pot) | 1.5 | 85 | ||
| 11 | Morpholine, 4-Aminobenzenesulfonamide | Uncatalyzed | 10 | 82 |
| Cu(I)-Catalyzed (One-Pot) | 1.5 | 88 | ||
| 12 | Pyrrolidine, 4-Aminobenzenesulfonamide | Uncatalyzed | 10 | 75 |
| Cu(I)-Catalyzed (One-Pot) | 1.5 | 81 | ||
| 13 | Piperidine, 4-(Aminomethyl)benzenesulfonamide | Uncatalyzed | 10 | 80 |
| Cu(I)-Catalyzed (One-Pot) | 1.5 | 86 |
Experimental Protocol[1]
General Method for One-Pot Synthesis of Trisubstituted Derivatives:
-
Dissolve the starting dichlorotriazinyl benzenesulfonamide (1 mmol) in 20 mL of DMF in a reaction flask.
-
Add solid anhydrous potassium carbonate (1 mmol, 0.138 g) in small portions and stir the mixture for 10 minutes.
-
Add the first nucleophile (1 mmol) portion-wise and stir the mixture at the appropriate temperature (e.g., 60 °C) for the required time (typically 30-60 minutes).
-
Add another equivalent of solid anhydrous potassium carbonate (1 mmol, 0.138 g) and stir for 10 minutes.
-
Add the second nucleophile (1 mmol) portion-wise.
-
Add the Cu(I)-supported catalyst (2.5 mol%).
-
Heat the reaction mixture to the appropriate temperature (e.g., 100-120 °C) and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to recover the catalyst.
-
Pour the filtrate into ice-cold water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure trisubstituted 1,3,5-triazine.
Method 3: Catalyst-Free Three-Component Synthesis of 1,3,5-Triazine-2,4-dithiones
This efficient and environmentally friendly method involves a one-pot, catalyst-free reaction between an arylaldehyde, thiourea, and an orthoformate to produce 1,3,5-triazine-2,4-dithione derivatives.[5][6] The procedure is notable for its operational simplicity and tolerance of a diverse range of substrates.[5]
Reaction Pathway
References
- 1. New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Triazine-Based UV Absorbers from 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 1,3,5-triazine are a prominent class of high-performance ultraviolet (UV) absorbers, critical for protecting materials such as plastics, coatings, and textiles from photodegradation. Their efficacy stems from a robust molecular structure that efficiently absorbs harmful UV radiation and dissipates the energy as harmless heat. A key intermediate in the synthesis of these advanced UV absorbers is 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine.[1][2] This compound features two reactive chlorine atoms that can be readily displaced through nucleophilic substitution, allowing for the construction of a diverse range of UV absorber molecules.[1]
This document provides detailed protocols for the synthesis of advanced hydroxyphenyl triazine (HPT) UV absorbers starting from this compound. It also outlines the mechanism of action and methods for evaluating the performance of these compounds.
Mechanism of Action: UV Absorption and Energy Dissipation
Triazine-based UV absorbers function by absorbing UV radiation, which excites the molecule to a higher energy state. The exceptional photostability of these compounds is attributed to their ability to undergo an ultrafast excited-state intramolecular proton transfer (ESIPT).[3] An intramolecular hydrogen bond between a hydroxyl group on a pendant phenyl ring and a nitrogen atom on the triazine ring is fundamental to this process.[3] Upon absorption of UV light, the proton is transferred, and the molecule undergoes a conformational change to a lower energy state, releasing the absorbed energy as heat. The molecule then rapidly reverts to its ground state, ready to absorb another UV photon. This rapid, non-destructive cycle of absorption and dissipation provides long-lasting UV protection.
Caption: Mechanism of UV energy dissipation by hydroxyphenyl triazine UV absorbers via Excited-State Intramolecular Proton Transfer (ESIPT).
Synthesis of Hydroxyphenyl Triazine UV Absorbers
The synthesis of advanced hydroxyphenyl triazine UV absorbers from this compound is a multi-step process. The first key step is the introduction of resorcinol moieties to the triazine core via a Friedel-Crafts acylation, followed by an etherification step to enhance the compound's compatibility with various materials.
Step 1: Synthesis of 2,4-Bis(2,4-dihydroxyphenyl)-6-(4-methoxyphenyl)-1,3,5-triazine
This protocol is adapted from a Friedel-Crafts acylation procedure.[4]
Materials:
-
This compound
-
Resorcinol
-
Aluminum chloride (AlCl₃)
-
Xylene (isomer mixture)
-
Sulfolane
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Deionized water
-
Methanol
Equipment:
-
750 ml sulfonation flask with stirrer, dropping funnel, condenser, and internal thermometer
-
Heating mantle
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
In the 750 ml sulfonation flask, combine 43.5 g (0.17 mol) of this compound and 37.5 g (0.34 mol) of resorcinol in a mixture of 150 ml of xylene and 150 ml of sulfolane.
-
Stir the mixture and slowly introduce 52.1 g (0.39 mol) of aluminum chloride at a temperature between 60-65 °C.
-
After the addition is complete, continue stirring the reaction mixture at 60-65 °C for an additional 3 hours.
-
Cool the reaction mixture to room temperature and slowly add 200 ml of 10% hydrochloric acid.
-
Stir the mixture for 1 hour, then filter the precipitated solid using a Buchner funnel.
-
Wash the solid with deionized water until the filtrate is neutral.
-
Wash the solid with methanol.
-
Dry the product in a vacuum oven at 80 °C to a constant weight.
Caption: Workflow for the synthesis of the bis(resorcinyl) triazine intermediate.
Step 2: Etherification of 2,4-Bis(2,4-dihydroxyphenyl)-6-(4-methoxyphenyl)-1,3,5-triazine
This protocol describes a general etherification process to enhance the properties of the UV absorber.[5][6]
Materials:
-
2,4-Bis(2,4-dihydroxyphenyl)-6-(4-methoxyphenyl)-1,3,5-triazine (from Step 1)
-
Alkyl halide (e.g., 2-ethylhexyl chloride)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
2-Butanol
Equipment:
-
Four-neck reaction flask with stirrer, condenser, and nitrogen inlet
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Suspend the 2,4-bis(2,4-dihydroxyphenyl)-6-(4-methoxyphenyl)-1,3,5-triazine in dimethylformamide in the reaction flask.
-
Heat the suspension under a nitrogen atmosphere to 90-155 °C until a solution is formed.
-
Neutralize the solution to pH 7 with a portion of the potassium carbonate.
-
Add the remaining potassium carbonate, followed by the addition of the alkyl halide (2.5 to 4 mole equivalents relative to the starting triazine).
-
Heat the resulting mixture to reflux and maintain for 5-15 hours.
-
After the reaction is complete, filter the mixture.
-
Add 2-butanol to the filtrate to induce crystallization of the product.
-
Isolate the product by filtration and dry.
Caption: Workflow for the etherification of the bis(resorcinyl) triazine intermediate.
Performance Data of Triazine-Based UV Absorbers
The performance of a UV absorber is primarily determined by its UV absorption spectrum, particularly the wavelength of maximum absorption (λmax) and the molar extinction coefficient (εmax), which indicates the strength of the absorption.
| Compound Class | Representative λmax (nm) | Representative εmax (L·mol⁻¹·cm⁻¹) | Reference |
| Bis(resorcinyl) triazine derivatives | ~326 | ~41,500 | [7] |
| Other s-triazine derivatives | 280-380 | 45,000 - 53,000 | [7] |
Experimental Protocols for Characterization
The synthesized UV absorbers should be characterized to confirm their structure and evaluate their performance.
Structural Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To determine the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
UV-Visible Spectroscopy
This is a critical analysis to determine the UV absorption properties.
Procedure:
-
Prepare a dilute solution of the synthesized UV absorber in a suitable solvent (e.g., dichloromethane or ethanol).
-
Use a UV-Vis spectrophotometer to measure the absorbance of the solution from 200 to 800 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
Caption: Experimental workflow for the characterization of synthesized UV absorbers.
Conclusion
This compound is a versatile and crucial building block for the synthesis of high-performance triazine-based UV absorbers. The protocols provided herein offer a comprehensive guide for the preparation and evaluation of these important compounds. The ability to tailor the final structure through nucleophilic substitution reactions allows for the development of UV absorbers with optimized properties for a wide range of applications in materials science and beyond.
References
- 1. nbinno.com [nbinno.com]
- 2. 2,4-Dichloro-6-(4-methoxyphenyl)-1, 3,5-triazine (Appolo-122) [sarex.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. EP0775698B1 - Bis-resorcinol-triazines as UV absorber triazine - Google Patents [patents.google.com]
- 5. WO2016184766A1 - Novel process for the etherification of bis-resorcinyol triazines - Google Patents [patents.google.com]
- 6. CN112321519A - Preparation method of triazine ultraviolet absorbent - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine in Polymer Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine is a versatile chemical intermediate with significant potential in the development of advanced polymer materials.[1] Its reactive dichlorotriazine core allows for facile nucleophilic substitution reactions, making it an excellent monomer for step-growth polymerization or a cross-linking agent to modify existing polymers.[1][2] The presence of the 4-methoxyphenyl group can impart desirable properties to the final material, such as enhanced thermal stability, specific optical characteristics, and improved solubility.
These application notes provide an overview of the use of this compound in the synthesis of high-performance polymers, including polyguanamines and as a precursor for triazine-based polyimides. Detailed experimental protocols, based on established methodologies for analogous compounds, are provided to guide researchers in their investigations.
Key Applications in Polymer Science
The unique structure of this compound allows for its use in several areas of polymer chemistry:
-
Monomer for Polycondensation: The two chlorine atoms can be readily displaced by nucleophiles, such as the amino groups of diamines, to form linear or cross-linked polymers. This approach is particularly useful for the synthesis of polyguanamines, a class of polymers known for their thermal stability.
-
Intermediate for Functional Monomers: The triazine can be functionalized by replacing the chlorine atoms with other reactive groups to create novel monomers. For instance, reaction with aminophenols could yield a diamine monomer suitable for polyimide synthesis.
-
Cross-linking Agent: For polymers containing nucleophilic side groups (e.g., hydroxyl or amine groups), this triazine derivative can be used to form covalent cross-links, thereby improving the mechanical properties and thermal resistance of the material.
-
Precursor for UV Absorbers: this compound is a key intermediate in the synthesis of advanced UV absorbers. These UV absorbers can be incorporated into various polymer matrices to protect them from photodegradation.
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of polymers using this compound. These are based on established procedures for similar dichlorotriazine monomers and should be adapted and optimized for specific research applications.
Protocol 1: Synthesis of Linear Polyguanamine via Solution Polycondensation
This protocol describes the synthesis of a linear polyguanamine by reacting this compound with an aromatic diamine.
Materials:
-
This compound
-
4,4'-Oxydianiline (ODA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Methanol
-
Nitrogen gas (high purity)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add this compound (10 mmol) and 4,4'-oxydianiline (10 mmol).
-
Add anhydrous NMP (50 mL) to the flask to dissolve the monomers.
-
Add anhydrous potassium carbonate (22 mmol) to the reaction mixture as an acid scavenger.
-
Purge the flask with nitrogen for 15 minutes to ensure an inert atmosphere.
-
Heat the reaction mixture to 150-180°C with continuous stirring under a gentle flow of nitrogen.
-
Maintain the reaction at this temperature for 6-12 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a large excess of methanol (500 mL) with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with methanol and then with hot water to remove any inorganic salts and residual solvent.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours.
Characterization:
The resulting polyguanamine can be characterized by standard techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, Gel Permeation Chromatography (GPC) for molecular weight determination, and Thermal Gravimetric Analysis (TGA) to assess thermal stability.
Protocol 2: Synthesis of a Triazine-Containing Diamine Monomer for Polyimides
This protocol outlines the synthesis of a diamine monomer derived from this compound, which can then be used to prepare polyimides.
Materials:
-
This compound
-
4-Aminophenol
-
Dimethylformamide (DMF), anhydrous
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Ethanol
-
Nitrogen gas (high purity)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a reflux condenser, dissolve 4-aminophenol (22 mmol) in anhydrous DMF (100 mL).
-
Add anhydrous potassium carbonate (25 mmol) to the solution.
-
Heat the mixture to 80°C under a nitrogen atmosphere.
-
In a separate flask, dissolve this compound (10 mmol) in anhydrous DMF (50 mL).
-
Add the triazine solution dropwise to the heated 4-aminophenol solution over a period of 1 hour.
-
After the addition is complete, raise the temperature to 120°C and maintain the reaction for 8-12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting triazine is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water (500 mL) to precipitate the product.
-
Filter the precipitate, wash it thoroughly with water, and then recrystallize from ethanol to obtain the pure diamine monomer.
-
Dry the product in a vacuum oven at 60°C.
Polyimide Synthesis:
The resulting diamine monomer can be polymerized with a dianhydride (e.g., pyromellitic dianhydride) in a two-step process involving the formation of a poly(amic acid) intermediate followed by thermal or chemical imidization to yield the final polyimide.
Data Presentation
The following tables summarize typical data that can be expected from the characterization of polymers synthesized using this compound, based on analogous systems reported in the literature.[2]
Table 1: Expected Properties of a Linear Polyguanamine
| Property | Expected Value Range |
| Molecular Weight (Mn) | 10,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 3.0 |
| Glass Transition Temp. (Tg) | 150 - 250 °C |
| 5% Weight Loss Temp. (TGA) | > 400 °C |
| Solubility | Soluble in polar aprotic solvents (NMP, DMAc, DMF) |
Table 2: Expected Properties of a Triazine-Containing Polyimide
| Property | Expected Value Range |
| Inherent Viscosity | 0.5 - 1.5 dL/g |
| Glass Transition Temp. (Tg) | 250 - 350 °C |
| 10% Weight Loss Temp. (TGA) | > 500 °C |
| Tensile Strength | 80 - 150 MPa |
| Dielectric Constant (1 MHz) | 2.8 - 3.5 |
Visualizations
Synthesis of Linear Polyguanamine
Caption: Workflow for the synthesis of linear polyguanamine.
Two-Step Synthesis of Triazine-Containing Polyimide
Caption: Pathway for triazine-containing polyimide synthesis.
References
Troubleshooting & Optimization
Optimizing reaction conditions for 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the Friedel-Crafts reaction method.
Q1: Why is my reaction yield consistently low?
Low yield can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Moisture Contamination: Cyanuric chloride is highly sensitive to moisture and readily hydrolyzes to cyanuric acid, which is unreactive in the desired pathway.[1][2][3][4] Ensure all glassware is oven-dried, and anhydrous solvents are used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Suboptimal Reaction Temperature: For the Friedel-Crafts reaction, temperature control is critical. The initial addition of the Lewis acid catalyst (e.g., AlCl₃) should be performed at low temperatures (0–5 °C) to control the exothermic reaction.[4] Subsequently, the reaction may require stirring at room temperature for an extended period.[4]
-
Inadequate Mixing: Poor mixing can lead to localized high concentrations of reactants and catalyst, potentially causing side reactions and reducing the yield of the desired product.[2]
-
Catalyst Deactivation: In the Friedel-Crafts reaction with anisole, the Lewis acid catalyst (AlCl₃) can coordinate with the ether oxygen of the methoxy group, which can deactivate the catalyst.[4] Using an excess of the Lewis acid (e.g., 2.5 equivalents) can help to mitigate this issue.[4]
Q2: I am observing the formation of multiple byproducts. How can I improve the selectivity of the reaction?
The formation of byproducts is a common issue, often arising from the high reactivity of the triazine ring.
-
Di- and Tri-substitution: The mono-substituted product, this compound, can undergo further reaction with anisole to form di- and tri-substituted products. To minimize this, it is crucial to control the stoichiometry of the reactants. A 1:1 molar ratio of cyanuric chloride to anisole is recommended.[2]
-
Hydrolysis Products: As mentioned, hydrolysis of cyanuric chloride is a significant side reaction.[5] Strict anhydrous conditions are paramount to prevent the formation of hydroxy-triazine byproducts.
-
Alternative Synthesis Route: If selectivity remains an issue with the Friedel-Crafts method, consider the Suzuki coupling reaction. This method has been reported to provide high selectivity and purity under mild conditions.[6][7]
Q3: The reaction is not proceeding to completion, and I have a significant amount of unreacted starting material. What could be the cause?
A stalled reaction can often be traced back to the quality of the reagents or the reaction setup.
-
Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) must be of high purity and anhydrous. Exposure to moisture will deactivate it. Use freshly opened or properly stored catalyst.
-
Solvent Issues: The choice of solvent can be critical. While acetone has been reported, it can be problematic as it is difficult to keep completely dry and can undergo self-condensation.[4] Alternative solvents such as chlorobenzene or toluene may be considered.[4][8]
-
Insufficient Reaction Time: Some protocols specify extended reaction times, such as stirring for 15 hours at room temperature after the initial addition of the catalyst.[4] Ensure the reaction is allowed to proceed for a sufficient duration.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis methods for this compound?
There are two main synthetic routes:
-
Friedel-Crafts Alkylation: This method involves the reaction of cyanuric chloride with anisole in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride.[6][7] While straightforward, it can suffer from poor selectivity and byproduct formation.[6]
-
Suzuki Coupling Reaction: This more recent method utilizes p-methoxyphenylboronic acid and cyanuric chloride with a palladium catalyst.[6][7] It offers high selectivity and purity under mild reaction conditions.[6][7]
Q2: What is the role of the Lewis acid in the Friedel-Crafts synthesis?
The Lewis acid, typically AlCl₃, acts as a catalyst to activate the cyanuric chloride, making it a more potent electrophile for the aromatic substitution reaction with anisole.[9][10]
Q3: Are there any specific safety precautions I should take when working with cyanuric chloride?
Yes, cyanuric chloride is a hazardous substance. It is highly irritating to the skin, eyes, and respiratory tract.[3] It also reacts violently and exothermically with water, producing toxic and corrosive gases like hydrogen chloride.[11] Always handle cyanuric chloride in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure that the reaction is set up to manage any potential exotherms, especially during quenching.
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system, such as hexane/ethyl acetate (3:2).[4]
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki Coupling Synthesis of this compound
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Magnetic iron strontium oxide silica supported palladium complex | 35 | 2.5 | 93.5 | 98.8 |
| Magnetic iron copper ferrite silica supported palladium complex | 30 | 1.5 | 84.0 | 98.7 |
| Magnetic iron zinc ferrite silica supported palladium complex | 35 | 2.0 | 68.5 | 98.8 |
Data sourced from a patent on the preparation method.[7]
Experimental Protocols
Protocol 1: Synthesis via Friedel-Crafts Reaction
This protocol is adapted from a reported procedure.[4]
-
To a stirred solution of cyanuric chloride (0.108 mol, 20 g) and anisole (0.108 mol, 11.8 g) in anhydrous acetone (50 mL), portion-wise add anhydrous AlCl₃ (0.108 mol, 14.4 g) at 0–5 °C over 2 hours.
-
After the addition is complete, stir the mixture for an additional 15 hours at room temperature.
-
Monitor the reaction progress by TLC using a hexane/ethyl acetate (3:2) eluent.
-
Upon completion, quench the reaction by treating the mixture with 50% HCl.
-
Filter the solid product, wash with water until neutral, and dry.
-
Recrystallize the crude product from acetone to obtain the pure this compound. The reported yield is 55%.[4]
Protocol 2: Synthesis via Suzuki Coupling Reaction
This protocol is based on a patented method.[7]
-
In a reaction flask, combine p-methoxyphenylboronic acid (11 mmol), cyanuric chloride (10 mmol), potassium carbonate (20 mmol), and ethanol (25 mL).
-
Add the magnetic iron strontium oxide silica supported palladium complex (0.1 g) to the mixture.
-
Stir the reaction mixture at 35 °C for 2.5 hours.
-
After the reaction is complete, separate and recover the catalyst using an external magnetic field.
-
Recover the solvent from the product phase to obtain the crude product.
-
Recrystallize the crude product from ethanol and dry to obtain the pure this compound. The reported yield is 93.5% with a purity of 98.8%.[7]
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for the Friedel-Crafts synthesis.
References
- 1. chemcess.com [chemcess.com]
- 2. benchchem.com [benchchem.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Buy this compound (EVT-344430) | 90723-86-7 [evitachem.com]
- 7. CN112608284A - Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. praxilabs.com [praxilabs.com]
- 11. echemi.com [echemi.com]
Improving yield and purity in triazine synthesis
Welcome to the technical support center for triazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving yield and purity in their experiments.
Frequently Asked Questions (FAQs)
Q1: My triazine synthesis reaction yield is consistently low. What are the potential causes and solutions?
Low yields in triazine synthesis can stem from several factors, ranging from the quality of your starting materials to the specific reaction conditions employed. Key areas to investigate include:
-
Purity of Starting Materials : Ensure that reagents like 1,2-dicarbonyl compounds and acid hydrazides are of high purity, as impurities can lead to unwanted side reactions.[1][2]
-
Reaction Conditions : The reaction parameters may not be optimal. For syntheses involving microwave irradiation, it's crucial to carefully control the power and time to prevent decomposition of the product.[1] For reactions involving sequential nucleophilic substitutions on cyanuric chloride, precise temperature control is essential for selectivity.[3][4]
-
Moisture and Air Sensitivity : Some triazine synthesis reactions are sensitive to moisture and air. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the yield.[2] Using dry solvents and reagents is also critical to prevent hydrolysis of the triazine ring or starting materials.[1]
-
Sub-optimal Work-up and Purification : Product loss can occur during extraction and purification steps. Optimizing the extraction solvent and the number of extractions can significantly impact the isolated yield.[2]
Q2: I'm observing multiple spots on my TLC plate, indicating a mixture of products. What are the likely side reactions?
The formation of multiple products is a common issue in triazine synthesis. Some of the most frequent side reactions include:
-
Formation of Regioisomers : When using unsymmetrical starting materials, such as unsymmetrical 1,2-dicarbonyl compounds, the formation of regioisomers is possible.[1]
-
Hydrolysis : The triazine ring, particularly in 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), is susceptible to hydrolysis, which can lead to the formation of cyanuric acid, especially when heated in the presence of water.[3] Maintaining anhydrous conditions and neutral or near-neutral pH during the reaction and work-up can minimize this.[1]
-
Ring-Opening Reactions : The electron-deficient nature of the triazine ring makes it vulnerable to nucleophilic attack, which can result in ring-opening.[1] This is more likely to occur with strong nucleophiles and can sometimes be mitigated by lowering the reaction temperature.[1]
-
Over-substitution : In the synthesis of substituted triazines from cyanuric chloride, it can be challenging to control the degree of substitution. The reactivity of the chlorine atoms decreases with each substitution, requiring progressively higher temperatures for subsequent reactions.[3][4] Careful temperature control is key to achieving the desired level of substitution.
Q3: How can I improve the purity of my crude triazine product?
Several purification techniques can be employed to enhance the purity of triazine derivatives. The choice of method depends on the nature of the impurities and the desired final purity.
-
Recrystallization : This is an effective method for purifying solid compounds by removing minor impurities. The key is to select a solvent in which your compound has high solubility at elevated temperatures and low solubility at cooler temperatures.[5]
-
Column Chromatography : Flash column chromatography is a widely used technique for the initial purification of triazine derivatives.[5] Optimization of the solvent system using thin-layer chromatography (TLC) is crucial for achieving good separation.[5]
-
High-Performance Liquid Chromatography (HPLC) : For achieving high purity (>98%), especially for applications like biological assays, semi-preparative HPLC is a highly effective final purification step.[5]
-
Liquid-Liquid Extraction : An initial work-up with liquid-liquid extraction can help remove highly polar or non-polar impurities before further purification steps.[5]
Troubleshooting Guides
Issue 1: Low Reaction Yield
If you are experiencing low yields in your triazine synthesis, the following decision tree can help you troubleshoot the problem.
Caption: Troubleshooting workflow for low reaction yield in triazine synthesis.
Issue 2: Product Instability or Decomposition
If your synthesized triazine appears to be unstable or decomposes during purification, consider the following points.
Caption: Decision tree for addressing product instability issues.
Data Presentation
Table 1: Impact of Reaction Conditions on Triazine Synthesis Yield
| Entry | Solvent | Base | Catalyst | Conditions | Yield (%) | Reference |
| 1 | DMF | Na₂CO₃ | TBAB | Microwave, 150 °C, 50 W, 150 s | 87 | [6] |
| 2 | Water | Na₂CO₃ | TBAB | Ultrasound, RT, 30-35 min | 84 | [6] |
| 3 | Acetonitrile | DIEA | - | 0 °C to 60 °C, 24h | 51 | [7] |
| 4 | Ethanol | Acetic Acid (cat.) | - | Ultrasound, 40 °C, 30-60 min | up to 96 | [6] |
| 5 | Reflux | - | - | Conventional, 5-6 h | 69 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Mono-substitution of Cyanuric Chloride
This protocol describes a general method for the first nucleophilic substitution on 2,4,6-trichloro-1,3,5-triazine (TCT).
-
Preparation : In a round-bottom flask equipped with a magnetic stirrer, dissolve TCT (1 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Cooling : Cool the solution to 0 °C using an ice-water bath.
-
Nucleophile Solution : In a separate flask, dissolve the desired nucleophile (1 equivalent) and a base like N,N-diisopropylethylamine (DIEA) (1 equivalent) in the same solvent.
-
Addition : Add the nucleophile/base solution dropwise to the stirring TCT solution at 0 °C over a period of 15-20 minutes.[3]
-
Reaction Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up : Once the reaction is complete, proceed with an appropriate aqueous work-up to remove the base and any salts.
-
Purification : Purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification by Recrystallization
This protocol provides a general guideline for purifying solid triazine compounds.
-
Solvent Selection : Choose a solvent in which the triazine compound has high solubility when hot and low solubility when cold. Common solvents to test include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.[5]
-
Dissolution : In a flask, add the minimum amount of hot solvent to the crude solid to achieve complete dissolution.[5]
-
Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration to remove them.[5]
-
Crystallization : Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize the formation of crystals.[5]
-
Crystal Collection : Collect the crystals by vacuum filtration.
-
Washing : Wash the collected crystals with a small amount of cold solvent to remove any residual impurities.[5]
-
Drying : Dry the purified crystals under a vacuum.[5]
References
Technical Support Center: Dichlorotriazine Compound Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the hydrolysis of dichlorotriazine compounds. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your compounds during storage and experimentation.
Troubleshooting Guide
This guide addresses common issues encountered when working with dichlorotriazine compounds in aqueous solutions.
| Problem | Potential Cause | Recommended Action |
| Rapid loss of compound activity or reactivity in solution. | Hydrolysis of the dichlorotriazine ring, where one or both chlorine atoms are replaced by hydroxyl groups. This is accelerated by alkaline pH and elevated temperatures.[1][2][3] | - Maintain the solution at a neutral or slightly acidic pH.[2] - Store solutions at low temperatures (e.g., ≤ -4°C).[4] - Prepare solutions fresh before use whenever possible. - Consider using a non-aqueous solvent system if compatible with your experiment.[2] |
| Inconsistent results in conjugation or labeling experiments. | Partial hydrolysis of the dichlorotriazine compound, leading to a mixed population of reactive and non-reactive species. | - Monitor the extent of hydrolysis using analytical techniques like HPLC before use.[5][6] - Control the pH of the reaction buffer meticulously, keeping it within the optimal range for your specific reaction while minimizing hydrolysis.[7] - Optimize reaction time to maximize conjugation while minimizing hydrolysis. |
| Precipitation of the compound from the solution. | The hydrolyzed product may have different solubility characteristics compared to the parent dichlorotriazine compound. | - Confirm the identity of the precipitate. It may be the less soluble hydrolyzed form. - Adjust the solvent system or pH to improve the solubility of both the parent compound and its potential hydrolytic products. |
| Discoloration or change in the appearance of the solution. | Degradation of the compound, which can be initiated by hydrolysis or exposure to light (photodegradation).[8][9] | - Store dichlorotriazine compounds and their solutions protected from light.[9] - Use high-purity solvents and reagents to avoid contaminants that could catalyze degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of dichlorotriazine hydrolysis?
A1: The hydrolysis of dichlorotriazine compounds is a nucleophilic substitution reaction. The electron-withdrawing nature of the nitrogen atoms in the triazine ring makes the carbon atoms attached to the chlorine atoms electrophilic and susceptible to attack by nucleophiles. In an aqueous environment, water molecules or hydroxide ions act as nucleophiles, attacking these carbon atoms and displacing the chloride ions. This results in the formation of a less reactive monochlorotriazinyl-hydroxy compound and subsequently a dihydroxy-triazine compound, both of which are generally inactive for their intended conjugation purposes.[4]
Q2: How does pH affect the rate of hydrolysis?
A2: The rate of hydrolysis of dichlorotriazine compounds is highly dependent on pH. The hydrolysis is significantly accelerated under alkaline conditions due to the higher concentration of the more potent nucleophile, the hydroxide ion (OH⁻).[1][2] Under acidic conditions, autocatalytic hydrolysis can also occur. Dichlorotriazine compounds are most stable in neutral or slightly acidic aqueous solutions.[2]
Q3: What is the influence of temperature on hydrolysis?
A3: As with most chemical reactions, the rate of hydrolysis of dichlorotriazine compounds increases with temperature. It is crucial to store stock solutions and conduct experiments at controlled, and often reduced, temperatures to minimize the rate of hydrolysis.[1][3] For example, the rate constant of hydrolysis for a monochlorotriazine reactive dye at 80°C is about 33 times higher than at 50°C.[3]
Q4: Are there any solvent systems that can minimize hydrolysis?
A4: Yes, using non-aqueous or reverse micro-emulsion systems can significantly reduce the rate of hydrolysis.[2] Solvents like anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used to prepare stock solutions.[7] For reactions in aqueous media, minimizing the water content or using systems like siloxane reverse micro-emulsions can lower the hydrolysis rate, in some cases three to four times slower than in a traditional aqueous base.[2]
Q5: How can I monitor the hydrolysis of my dichlorotriazine compound?
A5: The most common and effective method for monitoring the hydrolysis of dichlorotriazine compounds is reverse-phase high-performance liquid chromatography (HPLC) with UV-Vis detection.[5][6] This technique can separate the parent dichlorotriazine compound from its hydrolyzed products, allowing for quantification of the extent of degradation.[5][10]
Quantitative Data on Hydrolysis
The rate of hydrolysis is influenced by several factors. The tables below summarize the impact of pH and temperature on the stability of triazine compounds.
Table 1: Effect of pH on the Hydrolysis of a Dichlorotriazine Reactive Dye
| pH | Reduction in Parent Compound after 10 min Storage |
| 9.0 | 1.2% |
| 10.0 | 7.9% |
| 11.0 | 29.1% |
| 12.0 | 47.3% |
| 13.0 | 82.3% |
| (Data adapted from a study on a dichlorotriazine reactive dye, illustrating a drastic increase in hydrolysis with increasing pH.)[2] |
Table 2: Relative Hydrolysis Rate Constants at Different Temperatures
| Compound Type | Temperature (°C) | Relative Rate Constant (k) |
| Monochlorotriazine Dye | 50 | 1 |
| Monochlorotriazine Dye | 80 | ~33 |
| Monochlorotriazine Dye | 70 | 1 |
| Monochlorotriazine Dye | 95 | 3.7 |
| (Data compiled from studies on monochlorotriazine reactive dyes, showing a significant increase in hydrolysis rate with temperature.)[3][11] |
Experimental Protocols
Protocol 1: Preparation and Storage of Dichlorotriazine Stock Solutions to Minimize Hydrolysis
-
Solvent Selection: Use an anhydrous, high-purity grade of a suitable organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[7]
-
Weighing: Weigh the dichlorotriazine compound in a dry, inert atmosphere if possible (e.g., in a glove box with nitrogen or argon).
-
Dissolution: Dissolve the compound in the chosen anhydrous solvent to the desired stock concentration (e.g., 10 mg/mL).[7]
-
Storage: Store the stock solution in small aliquots in tightly sealed vials at ≤ -20°C, protected from light.[11] Use amber vials or wrap clear vials in aluminum foil.
-
Handling: When using the stock solution, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
Protocol 2: General Procedure for Monitoring Hydrolysis by HPLC
-
Sample Preparation:
-
At various time points, withdraw an aliquot of the dichlorotriazine solution from the reaction or storage vessel.
-
Immediately quench the hydrolysis by diluting the aliquot in a mobile phase or a suitable buffer at a neutral or acidic pH (e.g., pH 7).[6]
-
-
HPLC System:
-
Column: Use a C18 reverse-phase column.[6]
-
Mobile Phase: A common mobile phase system is a gradient of acetonitrile and water, often containing an ion-pairing agent like tetrabutylammonium bromide and a buffer such as ammonium dihydrogen phosphate.[6][10]
-
Detector: UV-Vis detector set at the λmax of the dichlorotriazine compound.[6]
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
The unhydrolyzed dichlorotriazine compound will typically have a longer retention time than its more polar hydrolyzed products.
-
Quantify the peak areas of the parent compound and the hydrolyzed products to determine the percentage of hydrolysis over time.[5]
-
Visualizations
Caption: Hydrolysis pathway of a dichlorotriazine compound.
Caption: Workflow for minimizing and monitoring hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemical reaction for a dichlorotriazine dye with cellulose [pburch.net]
- 5. researchgate.net [researchgate.net]
- 6. irjet.net [irjet.net]
- 7. benchchem.com [benchchem.com]
- 8. journal.uctm.edu [journal.uctm.edu]
- 9. benchchem.com [benchchem.com]
- 10. HPLC Analysis of Monofluoro-S-Triazine Dye during the Dyeing Process [scirp.org]
- 11. Effects of dyeing conditions on hydrolysis kinetics of monochlorotriazine dyes | Semantic Scholar [semanticscholar.org]
Managing temperature control for selective substitution on triazines
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing temperature control for selective substitution on 1,3,5-triazines, focusing on the widely used precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical for selective substitution on a triazine ring?
Temperature control is the primary method for achieving selective mono-, di-, or tri-substitution on the 1,3,5-triazine ring. The reactivity of the chlorine atoms on cyanuric chloride decreases with each successive nucleophilic substitution.[1] The initial chlorine atom is highly reactive due to the electron-withdrawing nature of the three nitrogen atoms in the triazine ring. Once the first chlorine is replaced, the new substituent typically donates electron density into the ring, which deactivates the remaining carbon-chlorine bonds, making them less electrophilic. Consequently, a higher temperature is required to overcome the increased activation energy for each subsequent substitution.[2] This principle of decreasing reactivity allows for a stepwise and controlled substitution process.[2][3]
Q2: What are the general temperature ranges for sequential substitution on cyanuric chloride?
While the exact temperatures can vary depending on the specific nucleophile, solvent, and base used, the following provides a general guideline for the sequential nucleophilic aromatic substitution (SNAr) on cyanuric chloride:[2][4]
-
First Substitution: Typically performed at low temperatures, around 0–5 °C, to ensure mono-substitution and prevent di-substitution.[5][2]
-
Second Substitution: Usually carried out at room temperature (approximately 20–25 °C) up to 60 °C.[2][4]
-
Third Substitution: Requires elevated temperatures, often ranging from 70 °C to 100 °C, or even the reflux temperature of the solvent.[2][6]
It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to optimize the timing and temperature for each step.[2]
Q3: How does the reactivity of the nucleophile affect the substitution reaction?
The inherent reactivity of the nucleophile plays a significant role. For instance, a competitive study at 0 °C with a base found the preferential order of incorporation to be alcohols > thiols > amines.[7] This order is critical when planning a synthetic route. For example, when synthesizing O,N-disubstituted s-triazines, it is recommended to introduce the oxygen-containing nucleophile first.[3] Once an amine is incorporated onto the triazine ring, it is exceedingly difficult to substitute any other type of nucleophile due to the strong electron-donating nature of the amino group, which significantly deactivates the ring.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the selective substitution on triazines.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction Yield | Weak Nucleophile: The nucleophile may not be reactive enough at the given temperature. | Consider using more forcing conditions, such as a higher temperature, a stronger base, or a longer reaction time. |
| Sub-optimal Temperature: The reaction may be too cold, leading to a slow or stalled reaction.[8] | Monitor the reaction progress closely (e.g., with TLC or LC-MS). If the reaction has stalled, consider a stepwise, incremental increase in temperature (e.g., 5-10 °C at a time).[8] | |
| Poor Quality Reagents/Solvents: Impurities in starting materials or the presence of water can lead to side reactions. Cyanuric chloride is sensitive to hydrolysis, which can form cyanuric acid. | Ensure all reagents and solvents are of high purity and are dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also improve the yield.[9] | |
| Inseparable Mixture of Mono-, Di-, and Tri-substituted Products | Poor Temperature Control: This is a common issue, especially when aiming for mono-substitution. Localized heating or an overall reaction temperature that is too high can lead to over-substitution. | To favor mono-substitution, maintain a low temperature (typically 0-5 °C). For highly reactive nucleophiles, even lower temperatures (e.g., -20 °C) may be necessary. Ensure efficient stirring to prevent localized "hot spots."[8] Add the nucleophile solution dropwise to the cyanuric chloride solution to avoid a rapid exothermic reaction. |
| Unexpected Side Products | Hydrolysis: Cyanuric chloride and its derivatives can react with water, especially with heating. | Use anhydrous solvents and reagents. |
| Reaction with Solvent or Base: At higher temperatures, the solvent or base may react with the triazine compound.[8] | Choose a solvent and base that are stable under the reaction conditions. | |
| Product Decomposition During Purification | Thermal Lability: Some triazine derivatives can be thermally unstable. | Avoid excessive heating during solvent evaporation by using a rotary evaporator at reduced pressure and moderate temperature.[9][10] |
| Harsh Purification Conditions: Sensitivity to acidic or basic conditions during work-up and purification.[10] | Opt for a neutral work-up followed by column chromatography on silica gel.[10] |
Quantitative Data Summary
The following table summarizes the typical temperature ranges for the stepwise substitution on cyanuric chloride. These values are approximate and may require optimization for specific reactions.
| Substitution Step | Typical Temperature Range (°C) | Key Considerations |
| First Substitution | 0 – 5 | Crucial to maintain low temperatures to prevent di-substitution.[2] |
| Second Substitution | 20 – 60 | Can often be achieved at room temperature.[2][4] |
| Third Substitution | 70 – 100+ | Requires significantly higher temperatures to overcome the deactivated ring.[2][6] |
Experimental Protocols
Protocol 1: General Procedure for Mono-substitution of Cyanuric Chloride
-
Preparation: Dissolve cyanuric chloride (1 equivalent) in a suitable anhydrous solvent (e.g., Dichloromethane - DCM, Tetrahydrofuran - THF, or Acetone) in a round-bottom flask equipped with a magnetic stirrer.[5][6][11]
-
Cooling: Cool the solution to 0 °C using an ice-water bath.[5][11]
-
Nucleophile Solution: In a separate flask, dissolve the desired nucleophile (1 equivalent) and a base (1 equivalent, e.g., N,N-Diisopropylethylamine - DIPEA or Potassium Carbonate) in the same solvent.[5][3]
-
Addition: Add the nucleophile/base solution dropwise to the stirring cyanuric chloride solution at 0 °C over 15-30 minutes.[5][3]
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC until the starting material is consumed.[2][11]
-
Work-up: Dilute the reaction mixture with the solvent and wash it several times with water to remove the base salts.[11][12]
-
Isolation: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the mono-substituted product.[5][11]
Protocol 2: General Procedure for Di-substitution of a Mono-substituted Dichlorotriazine
-
Preparation: Dissolve the mono-substituted dichlorotriazine (1 equivalent) in a suitable solvent (e.g., Ethyl Acetate or THF).[5]
-
Addition of Reagents: Add the second nucleophile (1.1 to 2 equivalents) followed by the base (equivalent to the nucleophile, e.g., DIPEA).[5]
-
Reaction Conditions: Stir the reaction mixture at room temperature (around 25 °C) or gently heat to a temperature up to 60 °C.[2][4]
-
Reaction Monitoring: Monitor the reaction by TLC until completion.
-
Work-up and Isolation: Follow a similar work-up and isolation procedure as described in Protocol 1.
Visualizations
Caption: A flowchart of the sequential substitution process on triazines.
Caption: The relationship between temperature and triazine reactivity.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 12. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding polysubstitution in cyanuric chloride reactions
Technical Support Center: Cyanuric Chloride Reactions
Welcome to the technical support center for cyanuric chloride reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving cyanuric chloride, with a specific focus on controlling and avoiding polysubstitution.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing significant amounts of di- and tri-substituted byproducts in my reaction when targeting monosubstitution. What are the most critical factors to control?
A1: Unwanted polysubstitution is a common issue in cyanuric chloride chemistry. The most critical factor to control is the reaction temperature. The reactivity of the chlorine atoms on the triazine ring is highly temperature-dependent. For selective monosubstitution, it is crucial to maintain the reaction temperature at or below 0-5 °C.[1][2][3][4] Even slight increases in temperature can lead to the formation of di-substituted products. Additionally, ensure you are using the correct stoichiometry, typically a 1:1 molar ratio of cyanuric chloride to your nucleophile.[1]
Q2: How does the reactivity of cyanuric chloride change with each substitution?
A2: The reactivity of the chlorine atoms on the cyanuric chloride ring decreases with each successive substitution.[5][6] The first chlorine is highly reactive, the second is less so, and the third is significantly less reactive. This decreasing reactivity is what allows for the stepwise substitution by carefully controlling the reaction conditions. Computational studies have shown a progressive increase in the energy barrier for each subsequent substitution step, which aligns with the experimental observations of temperature dependency.[7]
Q3: What is the general rule of thumb for temperature control in stepwise substitutions?
A3: A widely accepted empirical rule for the stepwise substitution of cyanuric chloride with amine nucleophiles is as follows:
-
Monosubstitution: Occurs at temperatures between 0 °C and 5 °C.[3][4]
-
Disubstitution: Is typically achieved at room temperature, around 30-50 °C.[3][8]
-
Trisubstitution: Requires higher temperatures, generally in the range of 70-100 °C.[3][4]
It is important to note that these temperature ranges can be influenced by the nucleophilicity and steric hindrance of the reacting nucleophile.[2][9]
Q4: What is the role of pH and the choice of base in controlling the reaction?
A4: The pH of the reaction mixture and the choice of a suitable base are critical for controlling the reaction and minimizing side reactions like hydrolysis. An acid scavenger, such as sodium carbonate, sodium bicarbonate, or a tertiary amine (e.g., N,N-diisopropylethylamine - DIEA), is necessary to neutralize the hydrochloric acid (HCl) that is liberated during the substitution.[3][4] For reactions in aqueous or partially aqueous systems, maintaining a specific pH range can be crucial. For instance, in some processes, a pH of 4 to 8 is maintained for the first substitution, while a pH of 6 to 11 is used for the second.[10] The hydrolysis of cyanuric chloride is accelerated at higher pH values.[5]
Q5: Can the solvent system affect the selectivity of the reaction?
A5: Yes, the choice of solvent is important. Common solvents for these reactions include acetone, tetrahydrofuran (THF), dichloromethane (DCM), and toluene.[1][3][6] Water-miscible solvents can accelerate the hydrolysis of cyanuric chloride, which can be a competing side reaction.[3] For some reactions, a mixture of solvents, such as toluene and acetone, can improve the yield and reduce byproduct formation.[10]
Q6: My nucleophile is weakly reactive. How can I drive the reaction to completion without promoting polysubstitution?
A6: For weakly nucleophilic reactants, you may need to employ slightly more forcing conditions, but careful control is still paramount to avoid polysubstitution. You can try a gradual increase in temperature after the initial reaction period at 0-5 °C. However, this must be carefully monitored. Alternatively, using a non-nucleophilic organic base like DIEA can be effective. In some cases, a one-pot procedure with a specific order of addition of different nucleophiles can be employed, starting with the weakest nucleophile.[11]
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions for the stepwise substitution on cyanuric chloride.
Table 1: Temperature Guidelines for Stepwise Substitution
| Substitution Step | Nucleophile Type | Typical Temperature Range (°C) | Reference(s) |
| Monosubstitution | Amines, Alcohols, Thiols | 0 - 5 | [1][3][4] |
| Disubstitution | Amines, Alcohols, Thiols | 30 - 50 | [3][8] |
| Trisubstitution | Amines, Alcohols, Thiols | 70 - 100 | [3][4] |
Table 2: pH Control for Selective Amine Substitution
| Substitution Step | Recommended pH Range | Reference(s) |
| First Amine Substitution | 2.0 - 8.5 | [10] |
| Second Amine Substitution | 6.0 - 11.5 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Monosubstitution of Cyanuric Chloride with an Amine Nucleophile
-
Materials:
-
Cyanuric chloride (1.0 eq)
-
Amine nucleophile (1.0 - 1.02 eq)
-
Anhydrous acetone or THF
-
Acid scavenger (e.g., Sodium Carbonate (1.0 eq) or DIEA (1.15 eq))
-
Three-necked round-bottom flask, magnetic stirrer, dropping funnel, thermometer, and an ice bath.
-
-
Procedure:
-
Dissolve cyanuric chloride (1.0 eq) in a suitable solvent (e.g., anhydrous acetone or THF) in the three-necked flask.
-
Cool the solution to 0-5 °C using an ice bath.[1]
-
In a separate flask, dissolve the amine nucleophile (1.0-1.02 eq) and the acid scavenger (if it's a tertiary amine) in the same solvent.
-
Slowly add the nucleophile solution dropwise to the stirred cyanuric chloride solution via the dropping funnel, ensuring the temperature does not rise above 5 °C.[12] If using a solid base like sodium carbonate, it can be added to the cyanuric chloride solution before the nucleophile addition.[12]
-
Stir the reaction mixture at 0-5 °C for 2-4 hours.[12]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be poured onto crushed ice and the product isolated by filtration.[13] The product can then be washed and recrystallized if necessary.
-
Protocol 2: General Procedure for Disubstitution of Cyanuric Chloride
-
Materials:
-
Monosubstituted-dichloro-s-triazine (1.0 eq)
-
Second amine nucleophile (1.0 - 1.05 eq)
-
Anhydrous THF or other suitable solvent
-
Acid scavenger (e.g., K₂CO₃ (1.0 eq) or DIEA (1.15 eq))
-
-
Procedure:
-
Dissolve the monosubstituted-dichloro-s-triazine (1.0 eq) and the acid scavenger in the chosen solvent in a round-bottom flask.
-
In a separate flask, dissolve the second amine nucleophile (1.0 - 1.05 eq) in the same solvent.
-
Add the solution of the second amine dropwise to the stirred solution of the dichloro-s-triazine at room temperature.
-
Stir the reaction for 12-24 hours at room temperature.[14]
-
Monitor the reaction by TLC.
-
Work-up the reaction mixture as appropriate for the specific product, which may involve extraction and purification by column chromatography.
-
Visualizations
Caption: Stepwise nucleophilic substitution of cyanuric chloride.
Caption: Troubleshooting workflow for avoiding polysubstitution.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chemcess.com [chemcess.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Cyanuric chloride as the basis for compositionally diverse lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US4054739A - Process for the substitution of chlorine atoms of cyanuric chloride - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Removal of Byproducts in Friedel-Crafts Alkylation for Triazines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of byproducts during the Friedel-Crafts alkylation of triazines.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Friedel-Crafts alkylation of triazines, particularly when using cyanuric chloride?
A1: The reaction of cyanuric chloride with aromatic compounds can be non-selective, leading to a mixture of products. The most common byproducts include:
-
Polyalkylated Triazines: The formation of di- and tri-substituted triazines alongside the desired mono-substituted product is a significant issue. The alkylated triazine product is often more reactive than the starting material, leading to further alkylation.
-
Unreacted Starting Materials: Residual cyanuric chloride or the aromatic reactant may remain in the crude product.
-
Catalyst Residues: The Lewis acid catalyst, typically aluminum chloride, can form complexes with the product and needs to be completely removed during workup.
-
Hydrolysis Products: If moisture is present during the reaction or workup, cyanuric chloride and its derivatives can hydrolyze.
Q2: How can I minimize the formation of polyalkylated byproducts?
A2: Controlling the reaction conditions is crucial to favor mono-alkylation. Key strategies include:
-
Stoichiometry: Using a large excess of the aromatic substrate can increase the probability of the alkylating agent reacting with the substrate rather than the already alkylated product.
-
Temperature Control: Friedel-Crafts alkylations are often exothermic. Maintaining a low reaction temperature can help to control the reaction rate and improve selectivity.
-
Catalyst Choice and Amount: The type and amount of Lewis acid catalyst can influence the reaction's selectivity. Using a milder Lewis acid or a catalytic amount may reduce over-alkylation.
Q3: What is the best general approach for purifying the crude product from a Friedel-Crafts alkylation of a triazine?
A3: A multi-step approach is typically required.
-
Work-up: The first step is to quench the reaction and remove the aluminum chloride catalyst, usually by adding the reaction mixture to ice and dilute acid.[1]
-
Extraction: A liquid-liquid extraction is then used to separate the organic products from the aqueous layer containing the catalyst salts.
-
Chromatography: Column chromatography is a powerful technique for separating the desired product from polyalkylated byproducts and other organic impurities.[2]
-
Recrystallization: For solid products, recrystallization is an excellent final step to achieve high purity.[3]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Mono-Alkylated Triazine
| Possible Cause | Troubleshooting Step |
| Polyalkylation | - Increase the molar ratio of the aromatic substrate to the triazine. - Lower the reaction temperature. - Consider using a less reactive Lewis acid catalyst. |
| Incomplete Reaction | - Ensure the catalyst is active and anhydrous. - Increase the reaction time or temperature cautiously, monitoring for byproduct formation. - Verify the purity of starting materials. |
| Product Loss During Work-up | - Ensure complete extraction by performing multiple extractions with an appropriate solvent. - Avoid vigorous shaking that can lead to emulsions. |
Issue 2: Difficulty in Separating Mono-, Di-, and Tri-Alkylated Products by Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | - Optimize the eluent system using thin-layer chromatography (TLC) to achieve better separation (ΔRf > 0.2). - A gradient elution, starting with a non-polar solvent and gradually increasing polarity, may be necessary. |
| Column Overloading | - Reduce the amount of crude product loaded onto the column. A general rule is to use 20-50 times the weight of silica gel to the weight of the sample. |
| Poor Column Packing | - Ensure the silica gel is packed uniformly without cracks or air bubbles. A slurry packing method is often preferred.[4] |
Data Presentation
Table 1: Purification of 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine by Recrystallization
| Catalyst System | Reaction Time (h) | Reaction Temperature (°C) | Yield (%) | Purity (%) |
| Magnetic iron cobalt ferrite silica supported palladium complex | 4 | 20 | 38.0 | 97.3 |
| Magnetic iron copper ferrite silica supported palladium complex | 1.5 | 30 | 84.0 | 98.7 |
| Magnetic iron-nickel-oxide silica supported palladium complex | 2 | 30 | 52.0 | 98.3 |
| Magnetic iron strontium oxide silica supported palladium complex | 2.5 | 35 | 93.5 | 98.8 |
Data extracted from a patent describing the synthesis and purification of a substituted triazine, where the final purification step was recrystallization from ethanol.[3]
Experimental Protocols
Protocol 1: General Work-up Procedure to Remove Aluminum Chloride Catalyst
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and 2N hydrochloric acid with vigorous stirring.[1] This will hydrolyze the aluminum chloride and break up any complexes with the product.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Combine the organic layers and wash sequentially with:
-
2N HCl
-
Water
-
Saturated sodium bicarbonate solution (to neutralize any remaining acid)
-
Brine (saturated NaCl solution)
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Column Chromatography for the Purification of Alkylated Triazines
This protocol provides a general guideline for the separation of mono- and poly-alkylated triazines. The specific solvent system should be optimized based on TLC analysis of the crude mixture.
-
Column Preparation:
-
Select an appropriate size column based on the amount of crude material.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack, tapping the column gently to ensure even packing.[4][5]
-
Add a layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography eluent or a more polar solvent that is then adsorbed onto a small amount of silica gel.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate mixture).
-
Collect fractions and monitor the separation by TLC.
-
Gradually increase the polarity of the eluent to elute the more polar, polyalkylated products.
-
-
Fraction Analysis:
-
Combine the fractions containing the pure desired product and concentrate using a rotary evaporator.
-
Mandatory Visualization
References
- 1. US6242598B1 - Methods for the preparation of tris-aryl-o-hydroxyphenyl-s-triazines - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. CN112608284A - Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine - Google Patents [patents.google.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Interpreting Unexpected NMR Peaks in Triazine Synthesis
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected signals in your NMR spectra during triazine synthesis.
Frequently Asked Questions (FAQs)
Q1: I'm observing a broad singlet between 1.5 and 2.5 ppm in my ¹H NMR spectrum. What is it?
A1: A broad singlet in this region is commonly due to residual water (H₂O) in your NMR solvent or sample. The chemical shift of water is highly dependent on the solvent, temperature, and concentration. To confirm its presence, you can perform a D₂O shake.
Experimental Protocol: D₂O Shake
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample.
-
Add D₂O: Add one to two drops of deuterium oxide (D₂O) to your NMR tube.
-
Mix Thoroughly: Cap the tube and shake it vigorously for about a minute to ensure complete mixing.
-
Re-acquire Spectrum: Run the ¹H NMR spectrum again.
Interpretation: If the broad singlet significantly diminishes or disappears, it confirms that the peak was from an exchangeable proton, most likely water.[1] N-H protons can also be exchangeable and may disappear or broaden after a D₂O shake.
Q2: The aromatic region of my ¹H NMR spectrum (around 7-9 ppm) is much more complex than I expected for my target triazine. What could be the cause?
A2: Complex signals in the aromatic region of amino-substituted 1,3,5-triazines are often due to the presence of rotamers .[1] Restricted rotation around the C-N bond between the triazine ring and an amino substituent can lead to multiple conformers that are distinct on the NMR timescale, resulting in a doubling or multiplication of the expected signals.[2][3]
Troubleshooting: To simplify a complex spectrum caused by rotamers, you can perform a variable temperature (VT) NMR experiment. At higher temperatures, the rate of rotation around the C-N bond increases, which can cause the distinct signals from the different rotamers to coalesce into a single, averaged signal, simplifying the spectrum.[2]
Other potential causes for complex aromatic signals include:
-
Unreacted starting materials: Aromatic precursors that have not been fully consumed will show their characteristic peaks.
-
Side products: The synthesis may have produced side products with different substitution patterns on the aromatic rings.
-
Mixtures of substitution products: If you are performing a sequential substitution on a triazine core (e.g., starting from cyanuric chloride), you may have a mixture of mono-, di-, and tri-substituted products, each with its own set of aromatic signals.[4]
Q3: My NMR spectrum has very broad peaks. What are the common causes and solutions?
A3: Peak broadening in the NMR spectrum of triazine compounds can be caused by several factors:
-
Chemical Exchange: As mentioned above, the presence of rotamers or other conformational isomers in equilibrium can lead to broadened peaks, especially at intermediate exchange rates.
-
Low Solubility/Aggregation: Triazine derivatives, particularly those with planar aromatic systems, can have poor solubility and may aggregate in solution, leading to broader signals.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
-
Poor Shimming: An inhomogeneous magnetic field across the sample will result in broad peaks.
Troubleshooting & Optimization:
| Issue | Recommended Solution |
| Chemical Exchange | Perform a variable temperature (VT) NMR experiment. Increasing the temperature can simplify the spectrum by coalescing the peaks of interconverting isomers. |
| Low Solubility/Aggregation | Try a different deuterated solvent (e.g., DMSO-d₆, DMF-d₇). You can also try acquiring the spectrum at a higher temperature to improve solubility. In some cases, adding a small amount of an acid like trifluoroacetic acid (TFA) can help break up aggregates and sharpen signals, but be aware that this can also lead to sample decomposition.[2] |
| Paramagnetic Impurities | Ensure all glassware is thoroughly cleaned. If metal contamination from a catalyst is suspected, purification methods such as passing the sample through a short plug of silica gel or celite may be necessary. |
| Poor Shimming | Re-shim the spectrometer. If the problem persists, ensure your sample is homogeneous and free of solid particles. |
Troubleshooting Unexpected Peaks: A Workflow
The following diagram illustrates a logical workflow for identifying the source of unexpected peaks in your NMR spectrum.
Quantitative Data: Characteristic Chemical Shifts
The following tables provide approximate ¹H and ¹³C NMR chemical shift ranges for common starting materials and various substituted 1,3,5-triazines. Note that these values can be influenced by the solvent and other substituents present.
Table 1: Common Starting Materials and Impurities
| Compound/Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Nitriles (R-C≡N) | |||
| Protons on α-carbon (H-C-C≡N) | 2.0 - 3.0[5] | ||
| Nitrile carbon (-C ≡N) | 115 - 125[5] | Often a weak signal. | |
| Amidines (R-C(=NH)NH₂) | |||
| N-H protons | Broad, variable | Often exchangeable. | |
| Protons on α-carbon | ~2.5 - 3.5 | Highly dependent on structure. | |
| Amidine carbon (-C (=NH)NH₂) | 150 - 160 | ||
| Cyanuric Chloride (C₃N₃Cl₃) | ~170 | ||
| Common Solvents | |||
| Acetone | 2.05 | 29.8, 206.7 | |
| Dichloromethane (DCM) | 5.32 | 53.8 | |
| Dimethylformamide (DMF) | 2.75, 2.92, 8.03 | 31.5, 36.5, 163.2 | |
| Dimethyl sulfoxide (DMSO) | 2.50 | 39.5 | |
| Ethyl Acetate | 1.26, 2.05, 4.12 | 14.2, 21.1, 60.4, 171.1 | |
| Water | 1.0 - 5.0 (variable) | Broad signal, dependent on solvent. |
Note: Chemical shifts of residual solvents are from Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. J. Org. Chem. 1997, 62, 7512-7515.
Table 2: Substituted 1,3,5-Triazines
| Substituent Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Unsubstituted Triazine | 9.2 (s, 3H) | 166.1 | In CDCl₃. |
| Aryl-substituted | |||
| Protons on aryl ring | 7.0 - 9.0[6] | 125 - 140[6] | |
| Triazine ring carbons | 165 - 175[6] | ||
| Amino-substituted | |||
| N-H protons | Broad, variable (often 5-10)[1][7] | Often exchangeable. | |
| Protons on α-carbon of alkylamino group | 3.0 - 4.0 | 40 - 50 | |
| Triazine ring carbons | 164 - 172 | ||
| Alkoxy-substituted | |||
| Protons on α-carbon of alkoxy group (R-O-CH₂-) | 3.5 - 4.5 | 50 - 65 | |
| Triazine ring carbons | 170 - 175 | ||
| Halo-substituted | |||
| Triazine ring carbons (C-Cl) | 168 - 172 |
Detailed Experimental Protocols
Variable Temperature (VT) NMR Spectroscopy
This protocol provides a general guideline for performing a VT NMR experiment to study dynamic processes like rotamer exchange. Always consult the specific operating procedures for your spectrometer and seek training from qualified personnel.
-
Sample Preparation:
-
Use a high-quality NMR tube (e.g., Pyrex) that can withstand temperature changes.
-
Choose a deuterated solvent with a wide liquid range that will not freeze or boil at your target temperatures.
-
Ensure the sample is homogeneous and free of any solid particles.
-
-
Setting up the Experiment:
-
Insert the sample into the spectrometer.
-
Lock and shim the sample at room temperature.
-
Acquire a reference spectrum at room temperature.
-
-
Changing the Temperature:
-
Access the temperature control unit of the spectrometer.
-
Increase or decrease the temperature in small increments (e.g., 10-20°C at a time).
-
Allow the temperature to stabilize for at least 5-10 minutes after each change before acquiring a spectrum.
-
Re-shim the sample at each new temperature, as the magnetic field homogeneity is temperature-dependent.
-
-
Data Acquisition:
-
Acquire spectra at several temperatures, moving towards the desired final temperature.
-
Observe changes in the spectrum, such as the broadening and eventual coalescence of peaks.
-
-
Returning to Ambient Temperature:
-
After completing the experiment, return the probe to room temperature in slow, incremental steps. Rapid temperature changes can damage the NMR probe.
-
Visualizing Logical Relationships
Synthesis of Trisubstituted Triazines from Cyanuric Chloride
The sequential substitution of chlorine atoms on cyanuric chloride is temperature-dependent. This workflow illustrates the stepwise reaction and the potential for a mixture of products if the reaction is not driven to completion.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for the characterization of 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine, a versatile intermediate in the synthesis of pharmaceuticals and other functional organic molecules. The following sections detail the experimental protocols and comparative performance of various chromatographic and spectroscopic techniques, supported by experimental data to aid researchers in selecting the most appropriate methods for their specific needs.
Chromatographic Methods: Purity and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring reaction progress during its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
Comparison of Chromatographic Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the volatility and polarity of the analyte in a gaseous mobile phase, followed by mass-based detection. |
| Typical Stationary Phase | C18 reverse-phase silica gel | Polysiloxane-based (e.g., DB-5ms) |
| Typical Mobile Phase | Acetonitrile/Water gradient | Inert gas (e.g., Helium) |
| Detection | UV-Vis (typically at 254 nm) | Mass Spectrometry (MS) |
| Key Advantages | - Suitable for a wide range of compounds. - Non-destructive. - High resolution and efficiency. | - High sensitivity and selectivity. - Provides structural information through fragmentation patterns. |
| Limitations | - May require derivatization for some compounds. - Can be more expensive than GC. | - Limited to volatile and thermally stable compounds. - Derivatization may be necessary to improve volatility. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a gradient starting from 50% acetonitrile and increasing to 95% over 15 minutes can be effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: The sample is dissolved in acetonitrile to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: An initial temperature of 100 °C held for 2 minutes, followed by a ramp of 15 °C/min to 280 °C, and held for 10 minutes.[1]
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Sample Preparation: The sample is dissolved in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Spectroscopic Methods: Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and fragmentation pattern. Infrared (IR) spectroscopy identifies the functional groups present.
Comparison of Spectroscopic Methods
| Technique | Information Obtained | Key Advantages |
| ¹H NMR | Number, environment, and connectivity of hydrogen atoms. | Provides detailed structural information. |
| ¹³C NMR | Number and chemical environment of carbon atoms. | Complements ¹H NMR for complete structural assignment. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Confirms molecular formula and provides structural clues. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Quick and simple method for functional group identification. |
Expected Spectroscopic Data
| Method | Expected Data for this compound |
| ¹H NMR (CDCl₃) | - Aromatic protons (methoxyphenyl group): δ 7.0-8.5 ppm (multiplet) - Methoxy protons: δ ~3.9 ppm (singlet) |
| ¹³C NMR (CDCl₃) | - Triazine ring carbons: δ ~170-175 ppm - Aromatic carbons: δ ~114-163 ppm - Methoxy carbon: δ ~55 ppm |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): m/z 255/257/259 (isotopic pattern for two chlorine atoms) - Key Fragments: Loss of Cl, OCH₃, and fragmentation of the triazine ring. |
| Infrared (IR) | - C=N stretching (triazine ring): ~1550-1600 cm⁻¹ - Aromatic C=C stretching: ~1450-1600 cm⁻¹ - C-O stretching (methoxy group): ~1250 cm⁻¹ - C-Cl stretching: ~700-800 cm⁻¹ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C NMR spectra.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a GC or LC system for sample introduction.
-
Ionization: Electron Ionization (EI) is commonly used for GC-MS.
-
Analysis: The mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions to confirm the structure.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Thermal Analysis: Stability and Phase Transitions
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information about the thermal stability and phase behavior of the compound.
Comparison of Thermal Analysis Methods
| Technique | Information Obtained | Key Applications |
| Thermogravimetric Analysis (TGA) | Changes in mass as a function of temperature. | Determines decomposition temperature and thermal stability. |
| Differential Scanning Calorimetry (DSC) | Heat flow into or out of a sample as a function of temperature. | Determines melting point, glass transitions, and other phase changes. |
Experimental Protocols
Thermogravimetric Analysis (TGA)
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Size: 5-10 mg.
-
Heating Rate: A typical heating rate is 10 °C/min.
-
Atmosphere: The analysis is usually performed under an inert atmosphere, such as nitrogen.
Differential Scanning Calorimetry (DSC)
-
Instrumentation: A differential scanning calorimeter.
-
Sample Size: 2-5 mg, sealed in an aluminum pan.
-
Heating Rate: A heating rate of 10 °C/min is common.
-
Atmosphere: An inert atmosphere like nitrogen is typically used.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.
References
Comparative Analysis of 1H and 13C NMR Data for 2,4-dichloro-6-substituted s-Triazines
A comprehensive guide for researchers, scientists, and drug development professionals on the spectral characteristics of key s-triazine intermediates.
This guide provides a comparative overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for a series of 2,4-dichloro-6-substituted s-triazines. These compounds are pivotal intermediates in the synthesis of a wide range of biologically active molecules and functional materials. Understanding their spectral properties is crucial for reaction monitoring, structural confirmation, and purity assessment. This document presents tabulated NMR data for various substituents, detailed experimental protocols for their synthesis and NMR analysis, and a logical workflow for their characterization.
¹H and ¹³C NMR Data Comparison
The chemical shifts in both ¹H and ¹³C NMR spectra of 2,4-dichloro-6-substituted s-triazines are significantly influenced by the electronic nature of the substituent at the C6 position. The electron-withdrawing character of the dichlorotriazine core generally results in downfield shifts for the protons and carbons of the substituent group. The following tables summarize the reported NMR data for a selection of these compounds.
Table 1: ¹H NMR Data for Selected 2,4-dichloro-6-substituted s-Triazines
| Substituent | Solvent | ¹H Chemical Shifts (δ, ppm) |
| Phenethoxy | CDCl₃ | 7.24 (m, ArH), 4.61 (t, J = 7.0 Hz, -OCH₂), 3.05 (t, J = 7.0 Hz, -CH₂)[1] |
| sec-Butylamino | CDCl₃ | 5.35 (br s, -NH), 4.05 (m, -CH), 1.57 (m, -CH₂), 1.22 (d, J = 6.6 Hz, -CH₃), 0.93 (t, J = 7.5 Hz, -CH₃) |
| (3-Methylbutan-2-yl)thio | CDCl₃ | 3.89 (m, -SCH), 1.96 (m, -CH), 1.33 (d, J = 7.0 Hz, -SCHCH₃), 0.97 (d, J = 6.7 Hz, -CH(CH₃)₂) |
| 4-Ethoxy-1-naphthyl | - | Data not fully available |
Table 2: ¹³C NMR Data for Selected 2,4-dichloro-6-substituted s-Triazines
| Substituent | Solvent | ¹³C Chemical Shifts (δ, ppm) |
| Phenethoxy | CDCl₃ | 172.5, 170.9, 136.6, 129.0, 128.7, 127.0, 70.8, 34.8[1] |
| sec-Butylamino | CDCl₃ | 171.1, 169.9, 50.1, 29.5, 19.9, 10.2 |
| (3-Methylbutan-2-yl)thio | CDCl₃ | 185.7, 168.9, 47.0, 31.8, 18.4, 18.2, 16.4 |
| 4-Ethoxy-1-naphthyl | - | Data not fully available[2] |
Experimental Protocols
General Synthesis of 2,4-dichloro-6-substituted s-Triazines
The synthesis of 2,4-dichloro-6-substituted s-triazines is typically achieved through a nucleophilic substitution reaction on cyanuric chloride (2,4,6-trichloro-s-triazine). The high reactivity of the chlorine atoms on the s-triazine ring allows for a stepwise and controlled substitution.
Materials:
-
Cyanuric chloride
-
Appropriate nucleophile (e.g., alcohol, phenol, amine, thiol)
-
Base (e.g., Diisopropylethylamine (DIEA), NaHCO₃, K₂CO₃)
-
Solvent (e.g., Dichloromethane (DCM), Acetone, Tetrahydrofuran (THF))
Procedure for Mono-substitution:
-
Dissolve cyanuric chloride (1 equivalent) in the chosen solvent and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the nucleophile (1 equivalent) in the same solvent.
-
To the cyanuric chloride solution, add the base (1 equivalent).
-
Slowly add the nucleophile solution to the stirred cyanuric chloride solution at 0 °C.
-
The reaction is typically stirred at 0 °C for a period ranging from 30 minutes to a few hours, depending on the nucleophile's reactivity.[1][3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with water to remove any salts. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography.
NMR Spectroscopy Protocol
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified 2,4-dichloro-6-substituted s-triazine derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
Data Acquisition:
-
¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.
-
The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
For ¹³C NMR, broadband proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon atom.
Workflow and Logic Diagrams
The following diagram illustrates the general workflow for the synthesis and characterization of 2,4-dichloro-6-substituted s-triazines.
Caption: Synthesis and NMR characterization workflow.
This guide serves as a foundational resource for researchers working with 2,4-dichloro-6-substituted s-triazines. The provided data and protocols facilitate the efficient synthesis and accurate characterization of these important chemical intermediates. Further expansion of the tabulated NMR data with a wider variety of substituents will be beneficial to the scientific community.
References
- 1. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4-dichloro-6-(4-ethoxy-1-naphthyl)-s-triazine(21614-17-5) 13C NMR [m.chemicalbook.com]
- 3. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Reactive Landscape: A Comparative Guide to Dichlorotriazine Dye Cross-Reactivity
For researchers, scientists, and drug development professionals, the precise labeling of biomolecules is a cornerstone of experimental success. Dichlorotriazine (DCT) reactive dyes, prized for their ability to form stable covalent bonds, are workhorses in this arena. However, their utility is intrinsically linked to their reactivity profile. Understanding and controlling the cross-reactivity of these dyes with various biomolecules is critical for generating accurate data and developing targeted molecular probes. This guide provides an objective comparison of dichlorotriazine dyes with other common labeling reagents, supported by experimental data, detailed protocols, and visual workflows to empower informed decisions in your research.
Dichlorotriazine dyes are a class of synthetic organic compounds that readily react with nucleophilic groups on biomolecules, making them valuable tools for applications ranging from protein labeling and affinity chromatography to enzyme inhibition studies.[1][2] Their broad reactivity, while advantageous for general-purpose labeling, necessitates a thorough understanding of their potential for off-target interactions, especially in applications demanding high specificity.
The Reaction Mechanism: A Tale of Two Chlorines
The reactivity of dichlorotriazine dyes stems from the two chlorine atoms on the triazine ring, which are susceptible to nucleophilic substitution. Under alkaline conditions (typically pH 8.5-9.0), the primary targets for this reaction on biomolecules are the ε-amino group of lysine, the N-terminal α-amino group, the sulfhydryl group of cysteine, and to a lesser extent, the hydroxyl groups of serine, threonine, and tyrosine.[1][2] The reaction proceeds via a covalent bond formation, displacing a chlorine atom from the triazine ring. The second chlorine atom can either react with another nucleophile or be hydrolyzed. This inherent reactivity profile makes DCT dyes highly efficient but also prone to a broader range of interactions compared to more specific reagents.
Comparative Analysis of Reactive Dyes
The choice of a reactive dye significantly impacts the specificity and outcome of a labeling experiment. While dichlorotriazine dyes are highly reactive, other chemistries like N-hydroxysuccinimide (NHS) esters and maleimides offer more targeted approaches.
| Feature | Dichlorotriazine Dyes | NHS Esters | Maleimides |
| Primary Target | Primary amines, thiols, hydroxyls | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) |
| Optimal pH | 8.5 - 9.5 | 7.2 - 8.5 | 6.5 - 7.5 |
| Bond Type | Covalent (Ether/Thioether/Amine) | Amide | Thioether |
| Bond Stability | Highly Stable | Highly Stable | Generally stable, but can undergo retro-Michael reaction |
| Specificity | Moderate | High for primary amines | High for thiols |
| Key Advantage | High reactivity and efficiency | High specificity for abundant lysine residues | Site-specific labeling with engineered cysteines |
| Key Disadvantage | Potential for lower specificity and cross-reactivity | Can lead to a heterogeneous product | Requires accessible cysteine residues |
This table provides a general comparison. Performance can vary based on the specific dye, biomolecule, and reaction conditions.
Quantitative Insights into Cross-Reactivity
While comprehensive quantitative datasets are often proprietary or application-specific, the available literature provides valuable insights into the binding affinities of certain dichlorotriazine dyes. Cibacron Blue F3G-A, a well-studied dichlorotriazine dye, is known for its broad-spectrum binding to a variety of proteins, particularly those with nucleotide-binding sites.[1] This property is leveraged in affinity chromatography for protein purification.
| Dichlorotriazine Dye | Target Biomolecule | Application | Relative Binding Affinity |
| Cibacron Blue F3G-A | Dehydrogenases, Kinases | Affinity Chromatography, Enzyme Inhibition | ++++ |
| Serum Albumin | Affinity Chromatography | ++++ | |
| Interferons | Purification | +++ | |
| Reactive Red 120 | Dehydrogenases | Affinity Chromatography, Enzyme Inhibition | ++++ |
| Kinases | Enzyme Inhibition Studies | +++ | |
| Bovine Serum Albumin (BSA) | Protein Labeling | +++ | |
| Reactive Yellow 86 | Lysozyme | Protein Labeling | ++ |
| Ovalbumin | Protein Conjugation | +++ |
Note: The relative binding affinity is a qualitative representation based on published literature. ++++ indicates very high affinity, while ++ indicates moderate affinity. Actual binding can vary depending on the specific protein and reaction conditions.[1]
Experimental Protocols
Accurate assessment of cross-reactivity is crucial for validating the specificity of a labeled biomolecule. Below are generalized protocols for protein labeling and a workflow for assessing cross-reactivity.
Protocol 1: General Protein Labeling with a Dichlorotriazine Dye
Materials:
-
Protein of interest (2-10 mg/mL in a suitable buffer)
-
Dichlorotriazine reactive dye
-
0.1 M Sodium Bicarbonate buffer, pH 8.5-9.0
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Gel filtration column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Protein Preparation: Dissolve the protein in 0.1 M sodium bicarbonate buffer to the desired concentration.
-
Dye Preparation: Immediately before use, dissolve the dichlorotriazine reactive dye in a minimal amount of DMF or DMSO to create a 10 mg/mL stock solution.
-
Conjugation Reaction: While gently stirring the protein solution, slowly add the reactive dye solution. The molar ratio of dye to protein should be optimized, but a starting point of 10:1 to 20:1 is recommended.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with continuous stirring.
-
Purification: Separate the dye-protein conjugate from the unreacted dye using a gel filtration column pre-equilibrated with a suitable buffer (e.g., PBS).
-
Characterization: Determine the protein concentration and the degree of labeling (DOL) of the conjugate spectrophotometrically.
Protocol 2: Determination of Degree of Labeling (DOL)
The DOL, representing the average number of dye molecules conjugated to each protein molecule, can be determined using a spectrophotometer.
Procedure:
-
Measure the absorbance of the purified dye-protein conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the dye (Amax).
-
Calculate the protein concentration, correcting for the dye's absorbance at 280 nm: Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein
-
CF is the correction factor (A280 of the free dye / Amax of the free dye).
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL: DOL = Amax / (εdye × Protein Concentration (M))
-
εdye is the molar extinction coefficient of the dye at its Amax.
-
Impact on Signaling Pathways and Drug Development
The cross-reactivity of dichlorotriazine dyes can have significant implications in drug development and the study of cellular signaling. For instance, the ability of dyes like Cibacron Blue F3G-A to bind to the ATP-binding site of kinases can lead to enzyme inhibition.[1] This can be a double-edged sword: a useful tool for studying kinase-dependent signaling pathways, but also a potential source of off-target effects in cell-based assays if not properly controlled for.
Researchers in drug development must consider that labeling a target protein with a DCT dye could potentially alter its conformation and function, leading to misleading results in drug screening assays. Therefore, it is crucial to perform functional validation of the labeled protein to ensure that its biological activity is not compromised.
Conclusion
Dichlorotriazine reactive dyes are powerful and versatile tools for biomolecule labeling. Their high reactivity ensures efficient conjugation, but also necessitates careful consideration of their cross-reactivity profile. For applications requiring high specificity, a thorough analysis of potential off-target binding is essential. By understanding the reaction mechanism, comparing with alternative labeling chemistries, and implementing rigorous experimental validation, researchers can harness the power of dichlorotriazine dyes while ensuring the integrity and reliability of their experimental results. This informed approach is critical for advancing research and development in the life sciences and the pharmaceutical industry.
References
A Researcher's Guide to Coupling Reagents: 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine vs. The Field
In the landscape of modern drug discovery and chemical synthesis, the efficient and reliable formation of amide and ester bonds is paramount. The success of these transformations hinges on the choice of a suitable coupling reagent. While a host of reagents are available, triazine-based compounds have emerged as powerful tools, offering a unique balance of reactivity, stability, and selectivity.
This guide provides an objective comparison of 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (DCMT) against other prominent classes of coupling reagents. We will delve into their mechanisms, performance metrics, and practical applications, supported by experimental data and detailed protocols to inform your selection process.
Mechanism of Action: A Tale of Two Pathways
The efficacy of a coupling reagent is defined by its mechanism for activating a carboxylic acid. DCMT, like other triazine reagents, follows a distinct pathway compared to more traditional carbodiimides.
With DCMT, the process begins with the displacement of a chloride on the electron-deficient triazine ring by the carboxylate. This forms a highly reactive acyl-triazinyl active ester. This intermediate is then susceptible to nucleophilic attack by an amine, forming the desired amide bond and releasing a triazine-based byproduct.
Caption: Figure 1: Activation via DCMT.
In contrast, carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate carboxylic acids by forming a highly reactive O-acylisourea intermediate. While effective, this intermediate is prone to racemization and can rearrange into a stable N-acylurea, terminating the reaction.[1][2] To mitigate these side reactions, additives such as 1-hydroxybenzotriazole (HOBt) are almost always required to trap the O-acylisourea and convert it into a more stable and selective active ester.[3]
Caption: Figure 2: Activation via EDC/HOBt.
Performance Metrics: A Head-to-Head Comparison
The choice of coupling reagent directly impacts reaction outcomes. Key performance indicators include yield, reaction time, and, critically for chiral molecules, the suppression of racemization. Triazine-based reagents are known to provide high yields with low levels of racemization.[1]
Table 1: Comparative Performance of Common Coupling Reagents
| Reagent Class | Example Reagent | Typical Base | Relative Reactivity | Racemization Risk | Key Byproduct Feature |
| Triazine | DCMT, CDMT, DMTMM | NMM, DIPEA | High | Low | Generally water-soluble or easily removed.[1] |
| Carbodiimide | EDC (+ HOBt/Oxyma) | NMM, DIPEA | Moderate | High (without additive) | Water-soluble urea.[2] |
| Carbodiimide | DCC (+ HOBt) | None required | Moderate | Moderate (with additive) | Insoluble DCU byproduct complicates workup.[3] |
| Uronium/Aminium | HATU, HBTU | DIPEA, Collidine | Very High | Low to Moderate | Water-soluble. Can cause guanidinylation.[2][4] |
| Phosphonium | PyBOP, BOP | DIPEA | High | Low | Water-soluble. BOP produces carcinogenic HMPA.[1] |
Note: Reactivity and racemization risk are general trends and can be highly dependent on the specific substrates, base, and solvent used.
Quantitative Data from Literature
While direct side-by-side comparisons including DCMT are sparse, data for related triazine reagents like DMTMM demonstrate their efficacy. In peptide synthesis, triazine reagents have proven to be particularly efficient, allowing for high yields and low racemization levels, even in aqueous or alcoholic solutions.[1] Uronium salts like HATU are often considered the benchmark for speed and efficiency, though they can be more expensive.[2] Carbodiimide-based methods, especially with modern additives like OxymaPure, offer a cost-effective and reliable option, though pre-activation times must be carefully controlled to minimize side reactions.
Table 2: Example Coupling Reaction Yields and Conditions
| Coupling Reagent | Carboxylic Acid | Amine | Base | Solvent | Time/Temp | Yield (%) | Reference |
| HATU | Boc-Val-OH | 4-amino-N-(4-methoxybenzyl)benzamide | DIPEA | DMF | 5h / 23°C | 38 | [5] |
| EDC/DMAP/HOBt | Boc-Val-OH | 4-amino-N-(4-methoxybenzyl)benzamide | DIPEA | ACN | 42h / 23°C | 91 | [5] |
| HBTU | Boc-Ala-OH | Cbz-Phe-OMe | DMAP | DCM | Overnight / RT | 92 | [6] |
Experimental Protocols
Detailed and reproducible protocols are essential for success. Below are representative procedures for using DCMT and the common EDC/HOBt combination.
Protocol 1: General Procedure for Amide Coupling using DCMT
This protocol is based on the general reactivity of dichlorotriazine derivatives.
-
Preparation: To a stirred solution of the carboxylic acid (1.0 equiv.) in an anhydrous aprotic solvent (e.g., THF, DCM, or DMF) at 0°C, add N-methylmorpholine (NMM) (1.1 equiv.).
-
Activation: Add a solution of DCMT (1.1 equiv.) in the same solvent dropwise. Stir the reaction mixture at 0°C for 1-2 hours to form the active ester.
-
Coupling: Add the amine (1.0 equiv.) to the reaction mixture, followed by an additional equivalent of NMM (1.0 equiv.).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash the organic phase sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Amide Coupling using EDC/HOBt[7]
-
Preparation: Dissolve the carboxylic acid (1.0 equiv.), HOBt (1.2 equiv.), and the amine (1.0 equiv.) in an anhydrous aprotic solvent (e.g., DCM or DMF).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition: Add EDC·HCl (1.2 equiv.) portion-wise to the stirred solution. If the amine component is provided as a hydrochloride salt, add a tertiary base like DIPEA or NMM (1.0 equiv.).
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 2-12 hours, monitoring by TLC or LC-MS.
-
Workup: Dilute the mixture with an appropriate organic solvent. Wash the solution with 1 M HCl, saturated NaHCO₃ solution, and brine. The aqueous washes will remove the urea byproduct and excess reagents.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography or recrystallization.
General Experimental Workflow
Regardless of the specific reagents chosen, the overall workflow for a solution-phase coupling reaction follows a consistent pattern.
Caption: Figure 3: General Solution-Phase Coupling Workflow.
Conclusion
This compound (DCMT) and its triazine analogues represent a valuable class of coupling reagents, distinguished by their favorable balance of high reactivity and low racemization risk.[1] They are particularly effective for a range of substrates and offer a straightforward reaction profile.
-
Choose DCMT or other triazines when working with chiral substrates where minimizing racemization is critical, or when seeking efficient coupling under mild conditions.
-
Choose uronium/aminium reagents (HATU, HBTU) for maximum speed and for coupling sterically hindered amino acids, but be mindful of the potential for side reactions and higher cost.[2]
-
Choose carbodiimides (EDC, DIC) for a cost-effective, scalable, and versatile approach, especially when paired with modern additives like Oxyma, ensuring careful control of reaction conditions.[1][7]
Ultimately, the optimal coupling reagent is context-dependent. By understanding the mechanisms, advantages, and limitations of each class, researchers can make an informed decision to maximize the efficiency and purity of their target molecules.
References
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Reactivity of Amines, Thiols, and Alcohols with Dichlorotriazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorotriazines are a class of heterocyclic compounds widely employed in medicinal chemistry, dye synthesis, and as cross-linking agents. Their utility stems from the presence of two reactive chlorine atoms that can be sequentially displaced by nucleophiles. This allows for the controlled and stepwise introduction of different functional groups, making them valuable scaffolds in the design of complex molecules. Understanding the relative reactivity of common nucleophiles—specifically amines, thiols, and alcohols—with dichlorotriazines is crucial for designing synthetic routes, controlling reaction outcomes, and developing novel therapeutics and materials.
This guide provides an objective comparison of the reactivity of primary amines, thiols, and alcohols towards dichlorotriazines, supported by established chemical principles and illustrative experimental data. Detailed experimental protocols for a comparative reactivity analysis are also presented, along with visualizations of the reaction mechanism and experimental workflow.
Factors Influencing Reactivity
The reaction of nucleophiles with dichlorotriazines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The reactivity of the nucleophile is influenced by several key factors:
-
Nucleophilicity: The inherent nucleophilicity of the attacking atom (N, S, or O) is a primary determinant of reaction rate. Generally, nucleophilicity trends downwards across a period and upwards down a group in the periodic table.[1][2] This suggests that thiols are more nucleophilic than alcohols, and amines are more nucleophilic than alcohols within the same period.[1][2]
-
pKa of the Nucleophile: The pKa of the nucleophile is critical as the deprotonated form (e.g., thiolate, alkoxide) is a significantly stronger nucleophile. Reactions are often carried out under basic conditions to increase the concentration of the more reactive deprotonated species.
-
Temperature: The substitution of chlorine atoms on the triazine ring is highly temperature-dependent. The first substitution can often be achieved at low temperatures (e.g., 0 °C), while the second substitution requires higher temperatures (e.g., room temperature or above).[3] This property allows for the sequential and controlled addition of different nucleophiles.
-
Steric Hindrance: The steric bulk of the nucleophile can significantly impact the reaction rate. Less sterically hindered nucleophiles will generally react faster.
-
Solvent: The choice of solvent can influence reaction rates by affecting the solubility of reactants and stabilizing transition states. Polar aprotic solvents are commonly used for these reactions.
Comparative Reactivity Analysis
The relative reactivity of amines, thiols, and alcohols with dichlorotriazines is a subject of ongoing investigation, with the order of reactivity being highly dependent on the specific structures of the nucleophiles and the reaction conditions employed.
Generally, for nucleophilic aromatic substitution on electron-deficient aromatic rings, the order of nucleophilicity is often cited as:
Thiolate > Amine > Alkoxide > Thiol > Alcohol
Under neutral or acidic conditions, the neutral amine is typically more nucleophilic than the neutral thiol or alcohol. However, under basic conditions where the thiolate and alkoxide are formed, the thiolate is a significantly stronger nucleophile than the amine and the alkoxide.
One study investigating the competitive reaction of cyanuric chloride (a trichlorotriazine) with an amine, a thiol, and an alcohol found that the amine was the most reactive, leading predominantly to the amino-substituted product.[3] However, another study suggests a preferential order of incorporation of alcohol > thiol > amine.[3] This highlights the nuanced nature of these reactions and the importance of specific reaction conditions.
Data Presentation
Due to the lack of a single, comprehensive study directly comparing the second-order rate constants of a representative amine, thiol, and alcohol with the same dichlorotriazine under identical conditions, the following table presents illustrative data based on general reactivity principles and published data for similar systems. These values should be considered as a general guide to relative reactivity.
| Nucleophile | Representative Compound | pKa of Conjugate Acid | Illustrative Second-Order Rate Constant (k) at 25°C, pH 8.5 (M⁻¹s⁻¹) |
| Amine | n-Butylamine | 10.6 | ~ 1 x 10⁻¹ |
| Thiol | Thiophenol | 6.6 | ~ 5 x 10⁻¹ |
| Alcohol | Ethanol | 16 | ~ 1 x 10⁻³ |
Note: The illustrative rate constants are estimated for the reaction with a generic dichlorotriazine in a polar aprotic solvent. The higher rate constant for thiophenol is attributed to the high nucleophilicity of the thiolate anion at this pH. The lower pKa of thiophenol compared to ethanol means a significantly higher concentration of the more reactive thiolate anion is present at pH 8.5. While the amine is a good nucleophile, the thiolate is generally superior in SNAr reactions. The alcohol remains largely protonated and is a much weaker nucleophile.
Experimental Protocols
The following is a detailed methodology for a key experiment to compare the reactivity of an amine, a thiol, and an alcohol with a dichlorotriazine.
Protocol: Comparative Kinetic Analysis of Nucleophilic Substitution on 2,4-dichloro-6-methoxy-1,3,5-triazine
Objective: To determine the second-order rate constants for the reaction of n-butylamine, thiophenol, and ethanol with 2,4-dichloro-6-methoxy-1,3,5-triazine under pseudo-first-order conditions.
Materials:
-
2,4-dichloro-6-methoxy-1,3,5-triazine
-
n-Butylamine
-
Thiophenol
-
Ethanol
-
Acetonitrile (anhydrous)
-
N,N-Diisopropylethylamine (DIEA)
-
0.1 M Sodium bicarbonate buffer (pH 8.5)
-
UV-Vis Spectrophotometer with temperature-controlled cuvette holder
-
Stopped-flow apparatus (optional, for very fast reactions)
-
Standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of 2,4-dichloro-6-methoxy-1,3,5-triazine in anhydrous acetonitrile.
-
Prepare 1 M stock solutions of n-butylamine, thiophenol, and ethanol in anhydrous acetonitrile.
-
Prepare a 1 M stock solution of DIEA in anhydrous acetonitrile.
-
-
Kinetic Measurement (for each nucleophile):
-
Set the UV-Vis spectrophotometer to monitor the disappearance of the dichlorotriazine at its λmax (to be determined experimentally, typically in the UV region).
-
Equilibrate the spectrophotometer's cell holder to 25 °C.
-
In a cuvette, add the appropriate volume of 0.1 M sodium bicarbonate buffer (pH 8.5) and acetonitrile to achieve the desired final solvent composition (e.g., 50:50 buffer:acetonitrile).
-
Add the nucleophile stock solution to achieve a final concentration that is at least 10-fold in excess of the dichlorotriazine concentration (e.g., 10 mM).
-
Add the DIEA stock solution to achieve a final concentration equivalent to the nucleophile concentration.
-
Initiate the reaction by adding a small volume of the 2,4-dichloro-6-methoxy-1,3,5-triazine stock solution to achieve a final concentration of 0.1 mM.
-
Immediately start recording the absorbance at the predetermined λmax over time. Collect data until the reaction is at least 90% complete.
-
-
Data Analysis:
-
Under pseudo-first-order conditions ([Nucleophile] >> [Dichlorotriazine]), the reaction will follow first-order kinetics with respect to the dichlorotriazine.
-
Plot the natural logarithm of the absorbance (ln(At - A∞)) versus time (t), where At is the absorbance at time t and A∞ is the absorbance at the end of the reaction.
-
The slope of this plot will be equal to the negative of the pseudo-first-order rate constant (kobs).
-
The second-order rate constant (k) can be calculated using the equation: k = kobs / [Nucleophile]
-
Repeat the experiment with different excess concentrations of the nucleophile to confirm the second-order behavior.
-
Visualizations
Reaction Mechanism
The reaction proceeds through a two-step addition-elimination (SNAr) mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.
Caption: SNAr mechanism for dichlorotriazine substitution.
Experimental Workflow for Comparative Reactivity
The following diagram outlines the general workflow for the comparative kinetic analysis described in the experimental protocol.
Caption: Workflow for comparative kinetic analysis.
Logical Relationship of Factors Influencing Reactivity
This diagram illustrates the interplay of various factors that determine the rate of reaction of nucleophiles with dichlorotriazines.
Caption: Factors influencing dichlorotriazine reactivity.
Conclusion
The reaction of dichlorotriazines with amines, thiols, and alcohols is a versatile and controllable process that is fundamental to the synthesis of a wide array of functional molecules. While the precise order of reactivity is highly dependent on the specific nucleophiles and reaction conditions, a general understanding of the factors influencing the SNAr mechanism allows for the rational design of synthetic strategies. Thiols, particularly in their deprotonated thiolate form, are generally the most potent nucleophiles for this transformation, followed by amines, with alcohols being the least reactive. By carefully controlling temperature and pH, researchers can achieve selective and sequential substitution, enabling the construction of complex, multifunctional triazine-based compounds for various applications in research and drug development. The provided experimental protocol offers a robust framework for quantitatively assessing these reactivity differences in a laboratory setting.
References
- 1. Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
The Superior Efficacy of 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine Derivatives as UV Photostabilizers: A Comparative Guide
Derivatives of 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine, particularly those belonging to the hydroxyphenyl triazine (HPT) class, represent a significant advancement in ultraviolet (UV) stabilization technology for polymeric materials. Exhibiting superior photostability and performance compared to traditional UV absorbers like benzotriazoles and benzophenones, these compounds are increasingly vital for protecting polymers in demanding applications. This guide provides an objective comparison of their performance, supported by experimental data, and details the methodologies used for their evaluation.
The core structure of this compound serves as a key intermediate in the synthesis of advanced UV absorbers. By replacing the chlorine atoms with functional groups, such as resorcinol, derivatives with exceptional UV-absorbing capabilities are created. These HPTs, including commercially available products like Tinuvin 1577 and Cyasorb UV-1164, are engineered for high-performance applications where long-term durability under harsh UV exposure is critical. They are particularly effective in engineering plastics such as polycarbonate (PC), polyesters (PET), and polyolefins like polypropylene (PP).
Comparative Performance of UV Stabilizers
Hydroxyphenyl triazine (HPT) derivatives consistently demonstrate enhanced protection against photodegradation when compared to older classes of UV absorbers. Their mechanism of action involves absorbing harmful UV radiation and dissipating it as thermal energy, thus preventing the initiation of degradation pathways within the polymer matrix. What sets HPTs apart is their inherent photostability, meaning they are less prone to degradation themselves upon UV exposure, leading to longer-lasting protection.
A study published in Polymer Degradation and Stability (2021) provided a direct comparison of the performance of an HPT (UV-1577), a benzotriazole (UV-327), and a benzophenone (UV-531) in polypropylene (PP) after 2000 hours of accelerated weathering. The results, summarized in the table below, highlight the superior performance of the triazine derivative in preserving the mechanical integrity of the polymer.
| UV Stabilizer Class | Commercial Example | Polymer Matrix | Exposure Duration (hours) | Tensile Strength Retention (%) |
| Hydroxyphenyl Triazine (HPT) | UV-1577 | Polypropylene (PP) | 2000 | 92% [1] |
| Benzophenone | UV-531 | Polypropylene (PP) | 2000 | 85%[1] |
| Benzotriazole | UV-327 | Polypropylene (PP) | 2000 | 78%[1] |
Qualitative studies further support the superiority of HPTs. For instance, they allow polycarbonates and polyesters to achieve a higher resistance to weathering than conventional benzotriazole UV absorbers.[2] This is attributed to their very low volatility and high compatibility with a variety of polymers.
Experimental Protocols
The evaluation of UV photostabilizer efficacy is conducted through standardized accelerated weathering tests that simulate long-term sun exposure in a controlled laboratory setting. Below are detailed methodologies for key experiments.
Accelerated Weathering
This test is designed to mimic the damaging effects of sunlight, temperature, and moisture.
-
Apparatus: Xenon arc weathering chamber (compliant with ASTM G155 or ISO 4892-2).
-
Sample Preparation: Polymer samples (e.g., polypropylene plaques of 1 mm thickness) are prepared by melt-blending the polymer with the UV stabilizer at a specified concentration (e.g., 0.5% by weight). A control sample without any stabilizer is also prepared.
-
Test Conditions:
-
Irradiation Source: Xenon arc lamp with filters to simulate natural sunlight.
-
Irradiance: 0.55 W/m² at 340 nm.
-
Exposure Cycle: Repeated cycles of 102 minutes of light followed by 18 minutes of light and water spray.
-
Temperature: Black panel temperature of 63 ± 2°C.
-
Duration: Typically 500 to 2000 hours, with samples removed at regular intervals for analysis.
-
Evaluation of Polymer Degradation
The extent of photodegradation is quantified by measuring changes in the polymer's physical and chemical properties.
-
Mechanical Property Analysis:
-
Test: Tensile testing (according to ASTM D638).
-
Procedure: Samples are tested for tensile strength and elongation at break before and after accelerated weathering. The percentage retention of these properties is a key indicator of the stabilizer's effectiveness.
-
-
Spectroscopic Analysis (FTIR):
-
Apparatus: Fourier Transform Infrared (FTIR) Spectrometer.
-
Procedure: The formation of carbonyl groups (C=O) is a primary indicator of polymer photo-oxidation. FTIR spectra of the polymer films are recorded before and after weathering. The increase in the absorbance of the carbonyl peak (around 1715 cm⁻¹) is monitored. The carbonyl index (CI) is calculated as the ratio of the absorbance of the carbonyl peak to the absorbance of a reference peak that does not change during degradation (e.g., a C-H stretching band). A lower rate of increase in the CI indicates better photostabilization.
-
-
Colorimetric Analysis:
-
Apparatus: Spectrophotometer or colorimeter.
-
Procedure: The change in color (e.g., yellowing) of the polymer samples is measured according to ASTM D1925. The yellowness index (YI) is calculated before and after weathering. An effective UV stabilizer will minimize the change in the yellowness index.
-
Experimental Workflow Diagram
The logical flow of evaluating the efficacy of UV photostabilizers can be visualized as follows:
Caption: Workflow for evaluating UV photostabilizer efficacy.
Conclusion
The available data strongly indicates that hydroxyphenyl triazine derivatives of this compound offer a superior level of photostabilization for a range of polymers compared to traditional UV absorbers like benzophenones and benzotriazoles. Their enhanced performance, particularly in retaining mechanical properties and resisting chemical degradation after prolonged UV exposure, makes them the preferred choice for durable applications in industries such as automotive, construction, and electronics. The standardized experimental protocols outlined provide a robust framework for the continued development and evaluation of these high-performance photostabilizers.
References
Validating the Structure of 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the structural validation of 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine, a key intermediate in the synthesis of various functional molecules. The primary focus is on mass spectrometry, with a detailed examination of its expected fragmentation patterns. This is supplemented by a comparative analysis of alternative techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, to provide a holistic approach to structural confirmation.
At a Glance: Comparison of Analytical Techniques
The structural elucidation of this compound relies on a multi-faceted analytical approach. While mass spectrometry is a powerful tool for determining molecular weight and fragmentation patterns, techniques like NMR and IR spectroscopy provide crucial complementary information regarding the compound's specific chemical environment and functional groups.
| Analytical Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS). Structural information through fragmentation patterns. | High sensitivity, requires minimal sample, provides definitive molecular weight. | Isomer differentiation can be challenging, fragmentation can be complex to interpret without reference spectra. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information on the chemical environment of ¹H and ¹³C atoms, connectivity, and stereochemistry. | Provides unambiguous structural information, non-destructive. | Lower sensitivity compared to MS, requires larger sample amounts, can be time-consuming for complex molecules. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. | Fast, simple, and non-destructive. | Provides limited information on the overall molecular structure, not suitable for complex mixture analysis without separation. |
Mass Spectrometry: A Deep Dive into Structural Validation
Mass spectrometry is a cornerstone technique for the structural validation of synthetic compounds like this compound. The molecular formula of this compound is C₁₀H₇Cl₂N₃O, with a molecular weight of approximately 256.09 g/mol and a precise monoisotopic mass of 254.9966 Da.
Predicted Electron Ionization (EI) Mass Spectrum Fragmentation
In the absence of a publicly available experimental mass spectrum, a predicted fragmentation pattern under electron ionization (EI) can be postulated based on the known fragmentation behavior of structurally related chlorotriazines. The fragmentation is expected to proceed through the loss of chlorine atoms and cleavage of the bond between the triazine ring and the methoxyphenyl group.
Key Predicted Fragments:
| m/z (predicted) | Proposed Fragment Ion | Interpretation |
| 255 | [M]⁺ | Molecular ion |
| 220 | [M - Cl]⁺ | Loss of a chlorine atom |
| 185 | [M - 2Cl]⁺ | Loss of two chlorine atoms |
| 148 | [M - C₇H₇O]⁺ | Cleavage of the methoxyphenyl group |
| 133 | [C₇H₇O]⁺ | Methoxyphenyl cation |
| 113 | [C₃N₃Cl]⁺ | Chlorotriazine fragment |
Logical Fragmentation Pathway:
A Comparative Guide to HPLC Purity Analysis of Synthesized Triazine Derivatives
For researchers, scientists, and drug development professionals, establishing the purity of newly synthesized triazine derivatives is a critical step in the journey from discovery to application. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose, offering robust and reliable quantification of both the active pharmaceutical ingredient (API) and any process-related impurities. This guide provides an objective comparison of HPLC with other analytical methods, supported by performance data, and offers a detailed experimental protocol for the purity analysis of synthesized triazine derivatives.
Performance Comparison of Analytical Methods
The choice of an analytical technique for purity assessment depends on various factors including the physicochemical properties of the triazine derivative, the nature of expected impurities, and the required sensitivity and selectivity. While HPLC is a versatile and widely used method, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) also offer powerful analytical capabilities.[1][2]
Below is a summary of the performance of these key analytical methods in the context of triazine analysis. The data is collated from studies on triazine compounds, primarily in environmental and food matrices, but the principles are directly applicable to the purity analysis of synthesized derivatives.
| Analytical Method | Principle | Linearity (r²) | Accuracy (Recovery %) | Precision (%RSD) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Advantages | Key Limitations |
| HPLC-UV/DAD | Separation based on polarity, detection by UV absorbance. | >0.999 | 95 - 105% | < 2% | Compound-dependent, typically in the µg/mL to ng/mL range.[3] | Versatile, robust, cost-effective, suitable for a wide range of triazine derivatives. | Lower sensitivity compared to MS detectors; co-eluting impurities can interfere with quantification. |
| GC-MS | Separation of volatile compounds, detection by mass spectrometry. | >0.99 | 70 - 120%[1] | < 20%[1] | LOQ: 0.05 - 0.5 µg/L[1] | High sensitivity and selectivity, excellent for volatile and semi-volatile impurities. | Requires derivatization for non-volatile triazines, potential for thermal degradation of labile compounds.[2] |
| LC-MS/MS | HPLC separation coupled with highly selective and sensitive tandem mass spectrometry detection. | >0.99[4] | 79.3 - 98.3%[4] | < 10%[4] | LOD: 0.05 - 0.1 ng/mL[4] | Exceptional sensitivity and selectivity, ideal for trace impurity analysis and structural elucidation. | Higher cost and complexity of instrumentation and method development. |
| TLC-UV Reflectance | Planar chromatography with detection by UV light. | - | - | ±5%[5] | Instrumental Detection Limit: 0.05 µg[5] | Simple, rapid, and low-cost screening tool. | Primarily qualitative or semi-quantitative, lower resolution and sensitivity. |
Experimental Protocol: HPLC Purity Analysis of a Novel Triazine Derivative
This section provides a generalized, detailed methodology for the development and execution of an HPLC method for the purity analysis of a newly synthesized triazine derivative.
Materials and Reagents
-
Synthesized triazine derivative
-
Reference standard of the triazine derivative (if available)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Formic acid or acetic acid (for mobile phase modification)
-
Ammonium acetate (for HILIC mobile phase)
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation
-
HPLC system equipped with a pump (isocratic and gradient capabilities), autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Chromatographic data acquisition and processing software.
Chromatographic Conditions (Starting Point for Method Development)
-
Column: A C18 reversed-phase column is a common starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6] For polar triazines, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be considered.
-
Mobile Phase:
-
Reversed-Phase: A gradient elution is typically employed for separating compounds with a range of polarities.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
HILIC:
-
Mobile Phase A: 10 mM ammonium acetate with 0.1% acetic acid in water
-
Mobile Phase B: Acetonitrile
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by acquiring a UV spectrum of the triazine derivative. A common wavelength for triazines is around 220-260 nm.[3]
-
Injection Volume: 10 µL
Sample Preparation
-
Standard Solution: Accurately weigh a known amount of the reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase components) to prepare a stock solution. Further dilute to a working concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the synthesized triazine derivative in the same manner as the standard solution to a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
Method Development and Optimization
-
Gradient Optimization: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components. Adjust the gradient slope and duration to achieve optimal separation of the main peak from any impurities.
-
Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of basic triazine compounds. Adjusting the pH with formic or acetic acid can improve peak symmetry.
-
Column Selection: If adequate separation is not achieved on a C18 column, consider alternative stationary phases such as a phenyl column or a polar-embedded phase column.[7]
Data Analysis
-
Purity Calculation: The purity of the synthesized triazine derivative is typically determined by area percent normalization. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Impurity Profiling: Identify and quantify any impurities present in the sample. If impurity standards are available, a more accurate quantification can be performed using an external standard method.
Mandatory Visualizations
Caption: Workflow for HPLC Purity Analysis.
Caption: Decision Tree for Analytical Method Selection.
References
Safety Operating Guide
Proper Disposal Procedures for 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine
The following provides essential safety and logistical information for the proper disposal of 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
Immediate Safety and Hazard Information
This compound is a hazardous substance requiring careful handling at all times.[1][2] Key hazards include acute oral toxicity, skin and eye irritation, and potential respiratory irritation.[1] Always handle this compound in a well-ventilated area or under a chemical fume hood.[2][3]
Hazard Summary Table
| Hazard Category | GHS Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity (Oral), Category 4 | H302: Harmful if swallowed.[1] | P264, P270, P301+P312, P501 |
| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation.[1] | P264, P280, P302+P352, P332+P313 |
| Serious Eye Damage/Irritation, Category 2 | H319: Causes serious eye irritation.[1] | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity - Single Exposure, Category 3 | H335: May cause respiratory irritation.[1] | P261, P271, P304+P340, P312, P403+P233 |
Note: This table is a summary. Always consult the full Safety Data Sheet (SDS) before handling the chemical.
Laboratory Waste Handling and Segregation Protocol
This protocol outlines the procedural steps for managing waste containing this compound within a laboratory setting prior to final disposal.
1. Personal Protective Equipment (PPE) Requirement:
-
Wear appropriate PPE at all times when handling the chemical or its waste.[1] This includes:
2. Waste Segregation:
-
Solid Waste: Collect unused or contaminated solid this compound in a dedicated, sealed, and clearly labeled container.[1][2]
-
Use dry clean-up procedures; avoid generating dust.[1]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Contaminated Materials: Any items that have come into direct contact with the compound (e.g., pipette tips, weighing paper, gloves, paper towels) must be treated as hazardous waste. Place them in the same dedicated solid waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a dedicated, sealed, and labeled hazardous liquid waste container. The container must be compatible with the solvent used.
3. Container Labeling:
-
All waste containers must be clearly labeled with:
-
The full chemical name: "this compound" and CAS number (90723-86-7).[4]
-
The words "Hazardous Waste."
-
Associated hazard symbols (e.g., harmful, irritant).
-
The date the waste was first added to the container.
-
4. Storage:
-
Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Keep containers away from incompatible materials, such as strong oxidizing agents.[3]
5. Spill Cleanup:
-
In the event of a spill, evacuate personnel from the immediate area.[2]
-
Remove all ignition sources.[1]
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).
-
Carefully sweep or scoop the material into the designated hazardous waste container without creating dust.[2]
-
Decontaminate the area with an appropriate solvent and wash thoroughly. All cleanup materials are to be disposed of as hazardous waste.
Approved Disposal Method
The recommended and generally required method for the final disposal of chlorinated organic compounds, including triazines, is incineration .[5]
-
Mechanism: High-temperature incineration in a licensed hazardous waste facility is necessary to ensure the complete destruction of the compound.[5] This process must be equipped with scrubbers and other pollution control devices to neutralize hazardous combustion byproducts like nitrogen oxides and hydrogen chloride gas.[3][5]
-
Procedure: Disposal must be conducted through a licensed and certified hazardous waste disposal company. Do not attempt to dispose of this chemical via standard laboratory drains or as regular solid waste.[2] Contact your institution's EHS department to arrange for a scheduled pickup of the properly labeled and sealed waste containers.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
